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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Medicinal Chemistry Applications of 3-[4-(Difluoromethoxy)phenoxy]azetidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the pursuit of novel therapeutics, the strategic incorporation of fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the pursuit of novel therapeutics, the strategic incorporation of fluorinated motifs and sp³-rich heterocycles has become a cornerstone of lead optimization. 3-[4-(Difluoromethoxy)phenoxy]azetidine (CAS: 2228553-59-9) is a highly specialized building block that merges the conformational rigidity of an azetidine ring with the unique electronic and metabolic profile of a difluoromethoxy-substituted phenoxy ether.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical behavior, outline self-validating experimental protocols for its characterization, and explore its utility in modern drug design, including Fragment-Based Drug Discovery (FBDD) and PROTAC linker engineering.

Structural and Electronic Architecture

The molecular architecture of 3-[4-(Difluoromethoxy)phenoxy]azetidine is defined by three distinct domains, each contributing specific physicochemical properties to the overall molecule:

  • The Azetidine Core: Azetidines are highly strained, four-membered nitrogen heterocycles. They act as metabolically stable, sp³-rich bioisosteres for larger aliphatic rings (like piperidines). The secondary amine provides a basic center (pKa ~8.5), ensuring high aqueous solubility at physiological pH due to protonation.

  • The Phenoxy Linker: The ether linkage provides a defined conformational vector while maintaining a degree of rotational flexibility. It acts as an electronic bridge, transmitting the inductive effects of the para-substituent.

  • The Difluoromethoxy Group (-OCHF₂): Unlike the strictly lipophilic and highly electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety is a "chameleon" group. It acts as a lipophilic hydrogen bond donor due to the polarization of the C-H bond by the adjacent fluorine atoms [1]. This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving membrane permeability while protecting the aromatic ring from cytochrome P450-mediated oxidation [2].

SPR Core 3-[4-(Difluoromethoxy) phenoxy]azetidine (Core Scaffold) Azetidine Azetidine Ring - Basic Amine (pKa ~8.5) - High Aqueous Solvation - Sp3 Character Core->Azetidine Enhances Solvation Phenoxy Phenoxy Linker - Rotational Flexibility - Electronic Bridge Core->Phenoxy Vector Projection Difluoro Difluoromethoxy (-OCHF2) - Lipophilic H-Bond Donor - CYP450 Resistance - Modulates cLogP Core->Difluoro Prevents Oxidation

Figure 1: Structure-Property Relationship (SPR) mapping of the compound.

Physicochemical Profile

To effectively utilize this building block in lead generation, its quantitative parameters must be understood. The table below summarizes the core physicochemical data. The low molecular weight and optimal topological polar surface area (TPSA) make it an ideal candidate for central nervous system (CNS) penetration or oral bioavailability optimization.

PropertyValueMethod / Causality Notes
Molecular Weight 215.20 g/mol Calculated from formula C₁₀H₁₁F₂NO₂. Ideal for FBDD.
cLogP 2.1 ± 0.3Consensus prediction. Balanced lipophilicity driven by -OCHF₂.
pKa (Basic) 8.5 ± 0.2Potentiometric Titration. Ensures >90% ionization at pH 7.4.
TPSA 30.49 ŲDerived from Azetidine NH (12.03) + 2x Ether O (9.23 each).
H-Bond Donors 2Azetidine NH (Strong), -OCHF₂ CH (Weak, lipophilic).
H-Bond Acceptors 3Azetidine N, Phenoxy O, Methoxy O.
Rotatable Bonds 3Confers moderate flexibility without excessive entropic penalty.

Experimental Methodologies for Profiling

When evaluating this compound—or derivatives built from it—standardized, self-validating assays are critical. The following protocols are designed to eliminate false positives and ensure data integrity.

Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (which rely on spiking DMSO stock solutions into buffer) frequently overestimate solubility due to supersaturation and amorphous precipitation. For late-stage profiling, thermodynamic solubility is mandatory because it measures the true crystalline equilibrium state, which dictates in vivo dissolution. Self-Validating Mechanism: This protocol utilizes dual time-point sampling (24h and 48h). If the concentration variance between T=24 and T=48 is <5%, thermodynamic equilibrium is confirmed.

Step-by-Step Protocol:

  • Weigh exactly 2.0 mg of crystalline 3-[4-(Difluoromethoxy)phenoxy]azetidine into a 4 mL glass vial.

  • Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Do not add co-solvents.

  • Seal the vial and incubate on an orbital shaker at 37°C and 300 rpm.

  • Extract 50 µL aliquots at exactly 24 hours and 48 hours.

  • Centrifuge the aliquots at 15,000 × g for 15 minutes at room temperature to pellet any undissolved particulates.

  • Dilute the supernatant 1:10 in LC-MS grade Acetonitrile containing 50 ng/mL Labetalol (Internal Standard) to correct for matrix ionization effects.

  • Quantify the concentration via LC-MS/MS against a standard calibration curve (0.1 - 100 µM).

In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: The primary rationale for incorporating a difluoromethoxy group is to block para-position oxidation on the phenoxy ring. This assay verifies the steric and electronic protection afforded by the -OCHF₂ group against Cytochrome P450 (CYP450) mediated Phase I metabolism [3]. Self-Validating Mechanism: The assay includes a minus-NADPH control to rule out chemical degradation in the buffer, and a high-clearance control (Verapamil) to confirm the enzymatic viability of the microsomes.

Step-by-Step Protocol:

  • Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubate the mixture in a water bath at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding NADPH to achieve a final concentration of 1 mM. (Validation Step: For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Terminate the reaction at specific time points (0, 15, 30, and 60 minutes) by transferring a 50 µL aliquot into 150 µL of ice-cold crash solvent (Methanol/Acetonitrile 1:1) containing an internal standard.

  • Centrifuge the crashed samples at 4°C, 15,000 × g for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Start Compound Synthesis & QC (LC-MS/MS, NMR) Solubility Thermodynamic Solubility (Shake-Flask, pH 7.4) Start->Solubility Lipophilicity Lipophilicity & pKa (Potentiometric Titration) Start->Lipophilicity Permeability Permeability Assay (Caco-2 / PAMPA) Solubility->Permeability Lipophilicity->Permeability Stability Metabolic Stability (Human Liver Microsomes) Permeability->Stability Decision Lead Optimization / Linker Design Stability->Decision

Figure 2: Standardized physicochemical and ADME profiling workflow for fluorinated building blocks.

Applications in Drug Development

The unique physicochemical signature of 3-[4-(Difluoromethoxy)phenoxy]azetidine makes it a highly versatile tool in modern medicinal chemistry:

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 215.20 g/mol and a high degree of sp³ character, this molecule serves as an excellent starting fragment. The basic azetidine nitrogen provides a strong anchor point for binding to acidic residues (e.g., Aspartate or Glutamate) in target kinase hinge regions.

  • PROTAC Linker Engineering: In the design of Proteolysis Targeting Chimeras (PROTACs), the linker composition drastically affects the degradation efficiency. The rigid azetidine core combined with the flexible phenoxy ether provides a defined, yet adaptable, exit vector. Furthermore, the difluoromethoxy group prevents rapid metabolic cleavage of the linker in vivo.

  • Bioisosteric Replacement: When optimizing leads that suffer from rapid Phase II glucuronidation at a phenolic -OH group, replacing the phenol with a difluoromethoxy ether retains the hydrogen-bond donating capacity (necessary for target engagement) while completely abolishing the liability of glucuronidation.

References

  • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: ResearchGate URL: [Link]

Exploratory

The Difluoromethoxy (-OCF₂H) Motif in Medicinal Chemistry: Mechanistic Causality, Metabolic Stability, and Experimental Validation

Executive Summary The strategic incorporation of fluorine is a cornerstone of modern drug design. Among fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a privileged bioisostere.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern drug design. Among fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a privileged bioisostere. As a Senior Application Scientist, I frequently observe that replacing a metabolically labile methoxy (-OCH₃) group with a difluoromethoxy group not only mitigates cytochrome P450 (CYP450)-mediated O-demethylation but also introduces a unique lipophilic hydrogen-bond donor capacity. This whitepaper dissects the physical organic causality behind this metabolic resistance, profiles its physicochemical advantages, and provides self-validating experimental protocols for evaluating -OCF₂H analogs in preclinical development.

Mechanistic Causality: Why -OCF₂H Resists CYP450 Metabolism

In medicinal chemistry, the standard methoxy ether (-OCH₃) is a known metabolic liability, primarily due to its susceptibility to rapid O-demethylation by Cytochrome P450 (CYP450) enzymes[1]. This oxidative metabolism is initiated by a Hydrogen Atom Transfer (HAT) from the methyl group to the high-valent iron-oxo species (Compound I) of the CYP450 heme center[2].

When we substitute two hydrogen atoms with fluorine to form -OCF₂H, the metabolic stability is profoundly enhanced[1]. The causality behind this resistance is rooted in physical organic chemistry:

  • Bond Dissociation Energy (BDE) Enhancement: The strong inductive electron-withdrawing effect of the fluorine atoms significantly increases the BDE of the remaining C-H bond. While the C-H bond in a methoxy group is relatively easy to abstract, the C-H bond in -OCF₂H is highly polarized and thermodynamically resistant to radical abstraction by the CYP450 enzyme[2].

  • Electronic Shielding: Fluorine is highly electronegative. The gem-difluoro substitution creates a localized electron-withdrawing environment that reduces the electron density on the adjacent oxygen atom, dampening its ability to coordinate with the CYP450 heme iron.

  • Hydrogen-Bond Acidity: Unlike the fully fluorinated trifluoromethoxy (-OCF₃) group, -OCF₂H retains a single, highly polarized hydrogen atom[1]. This imparts a unique hydrogen-bond donor capacity, allowing it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while maintaining high lipophilicity[1]. The hydrogen bond acidity parameter (A) for the difluoromethyl group has been quantified in the range of 0.085–0.126[3].

Physicochemical Profiling

The decision to utilize an -OCF₂H group is driven by the need to balance lipophilicity, metabolic stability, and target binding affinity. The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group[1]. The table below summarizes the comparative physicochemical properties of common ether substituents.

Table 1: Comparative Physicochemical Properties of Ether Substituents

Functional GroupLipophilicity ContributionHammett Constant (

)
H-Bond Donor AbilityMetabolic Liability (CYP450)
Methoxy (-OCH₃) Low-0.27NoneHigh (O-demethylation)
Difluoromethoxy (-OCF₂H) Moderate+0.14Yes (Lipophilic H-bond donor)Low (Highly resistant)
Trifluoromethoxy (-OCF₃) High+0.35NoneVery Low (Inert)

Case Studies in Drug Design

The utility of the difluoromethoxy group is perfectly exemplified by FDA-approved therapeutics where metabolic stability is paramount[4].

  • Pantoprazole (Proton Pump Inhibitor): The -OCF₂H group on the benzimidazole ring prevents rapid first-pass metabolism, ensuring the prodrug reaches the acidic environment of the parietal cells where it is activated to inhibit the H⁺/K⁺-ATPase[1].

  • Roflumilast (PDE4 Inhibitor): Used for chronic obstructive pulmonary disease (COPD), Roflumilast incorporates an -OCF₂H group to block metabolic degradation while maintaining the necessary lipophilicity to cross cell membranes and engage the PDE4 enzyme[1].

G Roflumilast Roflumilast (-OCF2H Motif) PDE4 PDE4 Enzyme (Active) Roflumilast->PDE4 Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Inflammation Inflammatory Response (Suppressed) PKA->Inflammation Phosphorylates targets

Roflumilast signaling pathway highlighting PDE4 inhibition and cAMP accumulation.

Experimental Workflows & Protocols

To empirically validate the metabolic stability of a newly synthesized -OCF₂H analog compared to its -OCH₃ parent, a rigorous in vitro liver microsomal stability assay coupled with LC-MS/MS quantification is required. This protocol is designed as a self-validating system: it includes positive controls to confirm enzymatic activity and negative controls (no NADPH) to rule out non-CYP-mediated degradation.

G Start Test Compound (-OCF2H vs -OCH3) Incubation Incubate with HLM/MLM + NADPH (37°C) Start->Incubation Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Timepoints (0-60 min) Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate t1/2 & CLint LCMS->Data

Step-by-step workflow for in vitro liver microsomal stability assay.

Protocol 1: In Vitro Liver Microsomal Stability Assay (HLM/MLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the difluoromethoxy compound.

Reagents & Materials:

  • Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Test compound (-OCF₂H analog) and Parent compound (-OCH₃ analog) at 10 mM in DMSO.

  • Ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM compound stocks in 50% acetonitrile/water to a 100 µM intermediate, then further dilute in 0.1 M phosphate buffer to a final assay concentration of 1 µM. Ensure the final DMSO concentration is <0.1% to prevent CYP inhibition.

  • Microsome Master Mix: Prepare a master mix containing microsomes (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer. Aliquot 40 µL of this mix into a 96-well plate for each time point (0, 5, 15, 30, 45, 60 minutes).

  • Pre-Incubation: Add 5 µL of the 1 µM test compound to the microsomal mix. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH regenerating system to all wells (except the negative control wells, which receive 5 µL of buffer).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), immediately add 150 µL of ice-cold Acetonitrile containing the internal standard to quench the reaction and precipitate proteins. Note: For the 0-minute time point, add the quench solution BEFORE adding NADPH.

  • Protein Precipitation: Vortex the plate for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Sample Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate and dilute with 100 µL of ultrapure water for LC-MS/MS analysis.

Protocol 2: Metabolite Identification via LC-MS/MS

Objective: Confirm the absence of O-demethylation in the -OCF₂H analog and quantify parent drug depletion.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 5 µL of the prepared sample onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ and specific product ions.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time.

  • Calculations:

    • Calculate the elimination rate constant (

      
      ) from the slope of the linear regression.
      
    • Half-life (

      
      ) = 
      
      
      
      .
    • Intrinsic Clearance (

      
      ) = 
      
      
      
      , where
      
      
      is the incubation volume (µL) and
      
      
      is the mass of microsomal protein (mg).

References

  • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry Source: Benchchem URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC URL
  • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: NIH / PMC URL
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Foundational

Architectural Deconstruction of 3-[4-(Difluoromethoxy)phenoxy]azetidine: A Dual-Motif Bioisosteric Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In contemporary drug discovery, the optimization of lead compounds frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the optimization of lead compounds frequently encounters a bottleneck where potency is achieved at the expense of developability. High lipophilicity, poor metabolic stability, and off-target toxicities (such as hERG channel inhibition) are common attrition factors. The molecule 3-[4-(Difluoromethoxy)phenoxy]azetidine (CAS: 2228553-59-9)[1] represents a highly sophisticated, dual-motif scaffold designed to circumvent these exact liabilities. By integrating an azetidine ring and a difluoromethoxy group, this scaffold leverages advanced bioisosteric principles to simultaneously modulate basicity, increase the fraction of sp3 carbons (


), and shield the molecule from cytochrome P450 (CYP450) mediated degradation[2],[3].

This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing the causality behind its physicochemical properties and providing self-validating experimental frameworks for its application in medicinal chemistry.

Deconstructing the Bioisosteric Rationale

The structural brilliance of 3-[4-(Difluoromethoxy)phenoxy]azetidine lies in its modular replacement of traditional, liability-prone functional groups.

The Azetidine Core: Conformational Rigidity and pKa Modulation

Historically, piperidine and pyrrolidine rings have been the default choices for introducing basic amines into drug candidates. However, these larger rings often suffer from high lipophilicity and excessive basicity (pKa ~9.5–10.5), leading to poor membrane permeability and high affinity for the hERG potassium channel.

Substituting these rings with an azetidine core introduces a four-membered, highly strained heterocycle[2]. The causality behind its bioisosteric advantage is rooted in orbital hybridization: the acute bond angles of the azetidine ring force the nitrogen lone pair into an orbital with higher s-character compared to larger rings. This effectively reduces the basicity of the amine (pKa ~8.0–9.0), mitigating hERG liabilities while maintaining sufficient ionization for aqueous solubility[4],[3]. Furthermore, the azetidine ring increases the


 character of the molecule, a metric strongly correlated with clinical success due to improved three-dimensionality and reduced off-target promiscuity.
The Difluoromethoxy Motif: Metabolic Shielding

Aryl methoxy (-OCH3) groups are ubiquitous in drug design but are notorious metabolic soft spots, rapidly undergoing O-demethylation by CYP450 enzymes (particularly CYP2D6 and CYP3A4) to yield reactive phenols.

The difluoromethoxy (-OCHF2) group acts as a robust bioisostere for methoxy, hydroxy, and thiol groups[5]. The mechanism of protection is twofold:

  • Electronic Deactivation: The highly electronegative fluorine atoms pull electron density away from the ether oxygen. Since CYP450-mediated O-demethylation initiates via hydrogen atom abstraction by a high-valent iron-oxo species, the reduced electron density destabilizes the transition state, effectively shutting down this metabolic pathway[5].

  • Lipophilic Hydrogen Bonding: The strong electron-withdrawing effect polarizes the C-H bond of the -OCHF2 group, rendering the hydrogen atom slightly acidic. This allows the difluoromethoxy group to act as a unique lipophilic hydrogen bond donor, enabling novel interactions with target protein backbones without the massive desolvation penalty associated with traditional hydroxyl groups[3],[5].

BioisostericLogic A Traditional Scaffold (Methoxy-phenyl-piperidine) B CYP450 O-Demethylation & N-Dealkylation A->B D 3-[4-(Difluoromethoxy)phenoxy]azetidine A->D Bioisosteric Replacement C High Clearance / Toxicity B->C E -OCHF2 Blocks O-Demethylation Azetidine Lowers N-Oxidation D->E F Enhanced Metabolic Stability & Prolonged Half-Life E->F

Caption: Logical flow of CYP450 evasion via difluoromethoxy and azetidine substitution.

Quantitative ADME Projections

To illustrate the tangible benefits of this scaffold, the following table summarizes the comparative physicochemical and ADME properties of 3-[4-(Difluoromethoxy)phenoxy]azetidine against a traditional unfluorinated, larger-ring analog.

Physicochemical PropertyTraditional Analog (Methoxy-phenyl-piperidine)3-[4-(Difluoromethoxy)phenoxy]azetidineMechanistic Advantage

(Complexity)
~0.35>0.50 Enhanced 3D shape; improved solubility.
Lipophilicity (LogP) >3.5 (High)2.0 - 2.5 (Optimal) Balanced membrane permeability.
Amine Basicity (pKa) 9.5 - 10.58.0 - 9.0 Reduced hERG binding affinity.
Metabolic Stability Low (

< 30 min)
High (

> 120 min)
C-F bonds block CYP450 abstraction.
H-Bonding Profile Acceptor only (-OCH3)Donor & Acceptor (-OCHF2) Superior target engagement thermodynamics.

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent false positives.

Synthesis and Verification Protocol

The synthesis of 3-[4-(Difluoromethoxy)phenoxy]azetidine relies on a Mitsunobu etherification, leveraging the acidity of the phenol to drive the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of N-Boc-3-hydroxyazetidine and 1.1 eq of 4-(difluoromethoxy)phenol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of Triphenylphosphine (

    
    ). Cool the reaction vessel to 0°C.
    
  • Coupling: Dropwise, add 1.2 eq of Diisopropyl azodicarboxylate (DIAD). Causality: DIAD activates the

    
    , forming a betaine intermediate that activates the azetidine hydroxyl for nucleophilic attack by the phenoxide, driving the ether formation.
    
  • Checkpoint 1 (TLC Validation): Monitor via Thin-Layer Chromatography (Hexane:EtOAc). The disappearance of the phenol spot confirms successful coupling.

  • Deprotection: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add 20% Trifluoroacetic acid (TFA) to cleave the Boc protecting group.

  • Checkpoint 2 (NMR Validation): Perform

    
     and 
    
    
    
    NMR. Self-Validation: The product is explicitly confirmed by the presence of a characteristic triplet in the
    
    
    NMR spectrum at ~6.5 ppm (
    
    
    Hz), which represents the proton split by the two adjacent fluorine atoms of the
    
    
    group.
In Vitro Microsomal Clearance ( ) Assay

To prove the metabolic shielding provided by the difluoromethoxy group, an in vitro clearance assay using Human Liver Microsomes (HLM) must be executed with strict internal controls.

Step-by-Step Methodology:

  • System Setup: Prepare a 0.5 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Introduce the azetidine scaffold at a final concentration of 1 µM (keep DMSO < 0.1% to prevent CYP inhibition).

  • Control Integration (Self-Validation): In parallel wells, run Verapamil (known high-clearance CYP3A4 substrate) and Warfarin (known low-clearance substrate). Causality: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid.

  • Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 metabolism. Incubate at 37°C.

  • Kinetic Quenching: At intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile denatures the CYP enzymes instantly, freezing the metabolic snapshot.

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Step1 Step 1: Compound Prep 1 µM in PBS (1% DMSO) Step2 Step 2: HLM Incubation 0.5 mg/mL Microsomes Step1->Step2 Step3 Step 3: NADPH Addition Initiate CYP Metabolism Step2->Step3 Step4 Step 4: Quenching Cold ACN + IS at Intervals Step3->Step4 Step5 Step 5: LC-MS/MS Quantify Parent Compound Step4->Step5

Caption: Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Conclusion

The integration of the azetidine and difluoromethoxy motifs within 3-[4-(Difluoromethoxy)phenoxy]azetidine is a masterclass in rational drug design. By understanding the precise causality behind orbital hybridization (pKa modulation) and electronic deactivation (CYP450 shielding), medicinal chemists can utilize this scaffold to salvage highly potent but metabolically unstable or toxic lead compounds. The self-validating protocols provided ensure that the integration of this bioisostere into drug discovery pipelines is both rigorous and reproducible.

References

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development, Benchchem. 2

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems, PMC / National Institutes of Health. 3

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry, Benchchem. 5

  • CAS 2228553-59-9: 3-[4-(Difluoromethoxy)phenoxy]azetidine, ChemSrc. 1

Sources

Exploratory

Modulating Lipophilicity in Drug Design: A Technical Guide to Phenoxy Azetidine Derivatives

Executive Summary In contemporary medicinal chemistry, the optimization of physicochemical properties is paramount to transforming a biologically active hit into a viable clinical candidate. Among the structural motifs e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of physicochemical properties is paramount to transforming a biologically active hit into a viable clinical candidate. Among the structural motifs employed to fine-tune these properties, the azetidine ring has emerged as a privileged, conformationally restricted scaffold. Specifically, phenoxy azetidine derivatives offer a unique platform for modulating lipophilicity (logP) and basicity, providing a critical lever for optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural dynamics of phenoxy azetidines, provide self-validating methodologies for accurate logP determination, and explore their strategic applications in modern drug discovery.

The Structural Dynamics of Phenoxy Azetidines

The azetidine ring is a highly strained, four-membered nitrogen heterocycle. It is frequently deployed as a bioisostere for larger, more lipophilic rings (such as piperidines or pyrrolidines). By incorporating an azetidine ring, medicinal chemists can effectively lower the overall lipophilicity (logP) of a drug candidate, thereby improving its aqueous solubility and altering its metabolic profile[1].

When a phenoxy group is attached to the C3 position of the azetidine ring, it creates a highly tunable physicochemical system. The oxygen atom of the phenoxy linker increases the Polar Surface Area (PSA) compared to a standard benzyl linker (e.g., PSA = 21.26 Ų vs. ~12 Ų)[2]. While this heteroatom introduction enhances aqueous solubility, it can act as a penalty for passive membrane permeability.

To counter this permeability drop, or to target specific hydrophobic binding pockets, the phenoxy ring is often decorated with lipophilic substituents. For instance, the selective introduction of a trifluoromethyl (-CF3) group strongly alters the pKa, lipophilicity, and metabolic stability of the compound[3]. The -CF3 moiety possesses a high Hansch lipophilicity parameter (π = 0.88), which significantly drives up the logP, making it optimally suited for occupying deep, lipophilic target pockets[4].

Quantitative Profiling: LogP and PSA Data

The table below summarizes the impact of structural modifications on the lipophilicity and polar surface area of various phenoxy azetidine derivatives, demonstrating the precise control chemists have over these parameters.

Compound NameMolecular FormulaLogPPSA (Ų)Key Structural Feature & Impact
3-Phenoxyazetidine C9H11NO~1.5021.26Unsubstituted core; provides baseline lipophilicity and high aqueous solubility.
3-Methyl-3-phenoxyazetidine C10H13NO1.6221.26Steric bulk at C3; slight lipophilicity increase without altering PSA[5].
3-[3-(Trifluoromethyl)phenoxy]azetidine C10H10F3NO3.1921.26Highly lipophilic -CF3 group; drastically increases logP and metabolic resistance[2].

Methodological Framework: Self-Validating logP Determination

Accurate determination of logP is critical for establishing robust Structure-Activity Relationships (SAR). While the traditional octanol-water shake-flask method is the historical gold standard, phenoxy azetidines present a unique challenge. The combination of a basic amine (pKa ~8.5–9.5) and a lipophilic aryl ether creates a surfactant-like molecule that frequently forms stable emulsions in biphasic systems, leading to erratic partitioning data.

To circumvent this, we employ a High-Performance Liquid Chromatography (RP-HPLC) methodology. This approach utilizes a C18 stationary phase to mimic the lipid membrane, providing a highly reproducible, self-validating retention factor (


) that correlates directly with logP.
Protocol: High-Throughput RP-HPLC Determination of logP

This protocol is designed as a self-validating system. If the calibration curve fails to meet strict linearity parameters, the system halts, preventing the generation of artifactual data.

Step 1: Mobile Phase Preparation (Causality: Ionization Control)

  • Action: Prepare an aqueous mobile phase of 20 mM ammonium acetate, adjusted strictly to pH 10.5 using ammonium hydroxide. Mix isocratically with methanol (e.g., 50:50 v/v).

  • Causality: Azetidines are basic. To measure the true partition coefficient (logP) rather than the distribution coefficient (logD), the molecule must be in its neutral, un-ionized state. A pH of 10.5 ensures complete deprotonation of the azetidine nitrogen.

Step 2: System Calibration (Causality: Self-Validation)

  • Action: Inject a homologous series of at least five reference standards with known shake-flask logP values (e.g., aniline, toluene, bromobenzene, anisole, naphthalene).

  • Validation Gate: Calculate the linear regression of

    
     versus the literature logP values. The system is only validated for sample analysis if 
    
    
    
    .

Step 3: Retention Time Measurement

  • Action: Inject the phenoxy azetidine analyte alongside an unretained marker (e.g., uracil) to determine the dead time (

    
    ). Record the retention time of the analyte (
    
    
    
    ).

Step 4: Capacity Factor & logP Calculation

  • Action: Calculate the capacity factor:

    
    .
    
  • Action: Map the analyte's

    
     to the validated calibration curve to derive the extrapolated logP value.
    

Strategic Applications in Drug Discovery

The precise calibration of logP in phenoxy azetidines has been instrumental in several therapeutic areas:

  • Retinol Binding Protein 4 (RBP4) Antagonists: In the development of therapies for atrophic age-related macular degeneration, 3-(2-(trifluoromethyl)phenoxy)azetidine derivatives were synthesized to antagonize RBP4. The high lipophilicity of the -CF3 group (logP ~3.19) was critical for optimal occupancy of the target's β-ionone pocket, while the basic azetidine core maintained necessary polar interactions[4].

  • GABA Uptake Inhibitors: Azetidine derivatives act as conformationally constrained analogs of GABA. Studies evaluating 3-phenoxy and 3-aryl ether azetidines demonstrated that appending specific lipophilic residues (such as diphenylbutenyl groups) to the azetidine core significantly enhanced their affinity for GAT-1 and GAT-3 transporters by optimizing the compound's partition coefficient for Central Nervous System (CNS) penetration[6].

Optimization Workflow Visualization

The following diagram illustrates the iterative, self-validating workflow used by medicinal chemists to optimize the lipophilicity of phenoxy azetidine scaffolds.

G A Design Phenoxy Azetidine Core (Baseline logP ~1.5) B Aryl Substitution (e.g., -CF3 addition) A->B Increase Lipophilicity C Physicochemical Validation (RP-HPLC logP Measurement) B->C Synthesize & Test D ADMET Profiling (Permeability & Solubility) C->D Correlate logP to ADMET E Lead Selection (Optimal logP 2.0 - 3.5) D->E Filter Candidates E->A SAR Feedback Loop

Iterative workflow for optimizing the lipophilicity of phenoxy azetidine derivatives in drug design.

References

  • Title: 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride Source: Benchchem URL: [2]

  • Title: 3-METHYL-3-PHENOXYAZETIDINE HCL (CAS 1323362-91-9) Source: Fluorochem URL: [5]

  • Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society URL: [1]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL: [3]

  • Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship Source: European Journal of Medicinal Chemistry URL: [6]

  • Title: Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities Source: Journal of Medicinal Chemistry URL: [4]

Sources

Foundational

Thermodynamic Stability of Substituted Azetidine Ethers: A Technical Guide for Medicinal Chemistry

Executive Summary The pharmaceutical industry’s shift toward three-dimensional, sp³-rich architectures has elevated the profile of small aliphatic rings[1]. Among these, substituted azetidine ethers (e.g., 3-methoxyazeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s shift toward three-dimensional, sp³-rich architectures has elevated the profile of small aliphatic rings[1]. Among these, substituted azetidine ethers (e.g., 3-methoxyazetidine, 3-aryloxyazetidines) have emerged as privileged bioisosteres for morpholines, piperazines, and isopropyl groups[2]. They offer enhanced structural rigidity, improved aqueous solubility, and highly defined exit vectors for structure-based drug design[1][2].

However, the incorporation of the four-membered azetidine heterocycle introduces significant thermodynamic liabilities. The inherent ring strain of the azetidine core dictates its chemical reactivity, making it uniquely susceptible to ring-opening degradation pathways not observed in larger homologous rings[3]. This whitepaper dissects the thermodynamic drivers of azetidine ether stability, details the mechanistic pathways of their degradation, and provides rigorously validated protocols for evaluating and preserving their structural integrity during drug development.

Structural & Thermodynamic Fundamentals

Ring Strain and Orbital Hybridization

The defining thermodynamic feature of the azetidine ring is its massive ring strain, estimated at 25.2 to 25.4 kcal/mol[3][4]. This contrasts sharply with the minimal strain of pyrrolidine (5.8 kcal/mol) and the strain-free nature of piperidine (0 kcal/mol)[1][3].

This strain forces a severe compression of the C–N–C bond angle to approximately 93°[3]. To accommodate this geometric distortion, the nitrogen atom undergoes a rehybridization that increases the s-character of its lone pair orbital[3]. Consequently, the lone pair is stabilized and held closer to the nucleus, which subtly alters its basicity and nucleophilicity. Despite this, the aqueous pKa of unsubstituted azetidine remains relatively high at 11.29[1][3]. In substituted azetidine ethers, the electron-withdrawing nature of the C3-ether oxygen exerts an inductive effect that typically lowers the pKa of the amine to the 8.5–9.5 range, favorably modulating physiological ionization but also impacting the thermodynamic stability of the protonated state.

The Thermodynamic Driving Force for Ring-Opening

The 25.2 kcal/mol of stored strain energy acts as a loaded spring. Any reaction that cleaves a C–N or C–C bond within the ring is highly thermodynamically favored (exergonic), providing profound thermodynamic relief[3]. Kinetically, the activation energy for azetidine ring-opening is approximately 20 kcal/mol lower than that of pyrrolidine, allowing degradation to occur under relatively mild ambient conditions[3].

Mechanisms of Thermodynamic Instability

The degradation of substituted azetidine ethers predominantly occurs via nucleophilic ring-opening, typically proceeding through an S_N2 mechanism at the carbon adjacent to the nitrogen[3].

Acid-Mediated and Lewis Acid Activation

Azetidines are highly sensitive to both Brønsted and Lewis acids. Protonation of the azetidine nitrogen generates an azetidinium ion[3]. This intermediate is highly electrophilic. The formal positive charge on the nitrogen weakens the adjacent C–N bonds, lowering the LUMO energy and facilitating S_N2 attack by even weak nucleophiles (such as water or chloride ions)[3].

In complex drug scaffolds, N-substituted azetidines can also undergo acid-mediated intramolecular ring-opening decomposition if a pendant nucleophilic group (e.g., an amide or ether oxygen) is geometrically capable of attacking the strained ring[5].

Substituent Effects

The presence of an ether linkage at the C3 position complicates the stability profile. While the inductive effect of the oxygen reduces the basicity of the nitrogen (marginally protecting it from protonation at near-neutral pH), it can also stabilize developing positive charge in transition states during certain ring-opening pathways. If an electron-withdrawing protecting group (e.g., a sulfonyl or strong acyl group) is placed on the nitrogen, it can activate the ring toward nucleophilic attack by further polarizing the C–N bond[4].

G A Azetidine Ether (Strain: ~25.2 kcal/mol) B Azetidinium Ion (Activated Electrophile) A->B Brønsted/Lewis Acid (H+ or MXn) C S_N2 Transition State (C-N Bond Cleavage) B->C Nucleophile (e.g., H2O, Cl-) D Acyclic Amino Ether (Thermodynamic Sink) C->D Strain Release (-ΔG)

Figure 1: Thermodynamic pathway of acid-catalyzed azetidine ring-opening driven by strain release.

Quantitative Thermodynamic Parameters

To contextualize the stability of azetidine ethers, it is crucial to benchmark their physicochemical properties against standard aliphatic heterocycles. The data below synthesizes the thermodynamic landscape of these rings.

PropertyAzetidinePyrrolidinePiperidine3-Methoxyazetidine (Ether)
Ring Size 4-membered5-membered6-membered4-membered
Ring Strain (kcal/mol) ~25.2~5.8~0.0~25.4
Internal C-N-C Angle ~93°~104°~109°~93°
Aqueous pKa (25°C) 11.2911.2711.22~8.8 (Inductive EWG effect)
Kinetic Stability (Acidic) Low (Labile)HighVery HighModerate to Low
Primary Degradation Ring-openingStableStableRing-opening / Cleavage

Experimental Methodologies for Stability Profiling

Ensuring the trustworthiness of an azetidine-containing lead compound requires rigorous, self-validating experimental protocols. The following methodologies are designed to isolate the thermodynamic stability of the ring from confounding variables.

Protocol A: Kinetic Stability and Degradation Profiling (Aqueous Buffer)

To determine the thermodynamic half-life (


) of a substituted azetidine ether, it must be subjected to forced degradation conditions under strict pH control.

Causality & Rationale: By utilizing a highly acidic environment (pH 1.2), we force the complete protonation of the azetidine nitrogen, generating the reactive azetidinium species. LC-MS quantification with an internal standard ensures that the disappearance of the parent mass is accurately tracked against time, allowing for the calculation of the activation barrier (


) for ring-opening.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the azetidine ether analyte and a structurally distinct internal standard (IS) in LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Equilibration: Pre-warm Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Phosphate Buffered Saline (PBS, pH 7.4) to 37 °C in a thermoshaker.

  • Reaction Initiation: Spike the analyte stock into the pre-warmed buffers to achieve a final concentration of 10 µM (0.1% DMSO final). Vortex immediately.

  • Aliquot Sampling: At timepoints

    
     and 
    
    
    
    hours, extract a 50 µL aliquot from the reaction matrix.
  • Quenching: Immediately quench the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the IS. The organic solvent precipitates buffer salts and halts nucleophilic attack by displacing water.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to LC-MS vials.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time. The slope of the linear regression represents the degradation rate constant (

    
    ), where 
    
    
    
    .

G Step1 1. Substrate Preparation (10 µM Azetidine in Buffer) Step2 2. Acidic Stress Induction (pH 1.2 SGF, 37°C Incubation) Step1->Step2 Step3 3. Kinetic Sampling (Extract at 0, 1, 2, 4, 8, 24h) Step2->Step3 Step4 4. Acetonitrile Quench (Halt S_N2, Spike Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate t_1/2 and Degradation Rate) Step4->Step5

Figure 2: Step-by-step experimental workflow for kinetic stability profiling of azetidines.

Protocol B: Mitigating Ring-Opening During Synthetic Derivatization

During hit-to-lead optimization, chemists frequently perform N-acylation on the azetidine core. Acyl chlorides can act as weak Lewis acids, coordinating to the nitrogen and increasing ring strain, leading to premature S_N2 cleavage before the desired amide bond forms[4].

Causality & Rationale: Lowering the kinetic energy of the system prevents the activation barrier for ring-opening from being breached, while the highly exergonic N-acylation proceeds rapidly.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the azetidine ether in strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to achieve and maintain an internal temperature of -78 °C to 0 °C[4].

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to act as an acid scavenger.

  • Electrophile Introduction: Add the acyl chloride dropwise over 15 minutes. The slow addition prevents localized exothermic spikes that could provide the thermal energy required for ring cleavage.

  • Monitoring: Monitor strictly by TLC every 15-30 minutes[4]. Do not allow the reaction to warm to room temperature until the starting azetidine is completely consumed, as prolonged exposure to reaction byproducts at elevated temperatures induces decomposition[4].

References

  • Grokipedia. "Azetidine." Grokipedia.
  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Chem Soc Rev.
  • Thieme Connect. "Exploration of Oxetanes and Azetidines in Structure-Based Drug Design." Synlett.
  • National Institutes of Health (PubMed). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med Chem Lett.
  • BenchChem. "How to prevent the ring-opening of azetidines during subsequent reactions." BenchChem Technical Support Center.

Sources

Exploratory

Structural and Pharmacological Paradigms of Fluorinated Phenoxy Azetidine Compounds: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the pursuit of optimal physicochemical properties and target selectivity has driven the evolution of saturated nitrogen heterocycles. Among these, azetidines have em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of optimal physicochemical properties and target selectivity has driven the evolution of saturated nitrogen heterocycles. Among these, azetidines have emerged as privileged scaffolds, serving as highly effective bioisosteric replacements for larger rings such as pyrrolidines and piperidines[1]. Specifically, the fluorinated phenoxy azetidine motif represents a sophisticated structural paradigm. By combining the conformational restriction of the strained four-membered ring with the electronic and metabolic modulation provided by fluorinated aromatics, this motif offers unparalleled advantages in central nervous system (CNS) drug discovery and targeted enzyme inhibition.

This technical guide provides an in-depth analysis of the mechanistic rationale, synthetic methodologies, and pharmacological applications of fluorinated phenoxy azetidine compounds, designed for researchers and drug development professionals.

Mechanistic Rationale: The E-E-A-T Perspective

The integration of a fluorinated phenoxy group at the 3-position of an azetidine ring is not a random structural variation; it is a calculated intervention designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges[2].

Conformational Restriction and Exit Vectors

The azetidine ring possesses a high degree of ring strain (~26 kcal/mol) and a unique puckered conformation. Unlike the highly flexible piperidine ring, the azetidine scaffold restricts the spatial orientation (exit vectors) of its substituents[1]. When a phenoxy group is attached at the C3 position, the oxygen atom acts as a flexible hinge, but the azetidine ring rigidly directs the aromatic system into specific binding pockets. This reduces the entropic penalty upon target binding, often leading to increased binding affinity.

Mitigation of hERG Liability via pKa Modulation

A pervasive challenge in CNS drug discovery is the off-target inhibition of the hERG potassium channel, which is strongly correlated with the basicity (pKa) and lipophilicity (LogP) of the drug molecule[3]. The parent azetidine ring is highly basic (pKa ~11.3)[4]. However, the introduction of a phenoxy group introduces an electron-withdrawing inductive effect (-I) through the ether oxygen, lowering the pKa. When the phenoxy ring is further substituted with highly electronegative fluorine atoms (e.g., 4-fluorophenoxy or 3-trifluoromethylphenoxy), the inductive pull is magnified. This strategically lowers the basicity of the azetidine nitrogen to a pKa of ~8.2–8.5, shifting the ionization state at physiological pH and significantly reducing hERG binding affinity[2][5].

Metabolic Stability and Lipophilicity (LogP)

Unsubstituted phenoxy rings are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation, typically at the para or ortho positions. The strategic placement of a fluorine atom (e.g., 3-(4-fluorophenoxy)azetidine) blocks this metabolic soft spot, drastically reducing microsomal clearance[5]. Furthermore, while fluorine increases local lipophilicity, the overall LogP of the azetidine scaffold remains lower than its piperidine counterparts, maintaining the compound within the optimal "Rule of 5" space for blood-brain barrier (BBB) penetration[1][2].

Quantitative Data: Physicochemical Profiling

The following table summarizes the causal relationship between structural modifications and key physicochemical properties, demonstrating the optimization trajectory from the parent heterocycle to the fluorinated derivative.

Compound MotifpKa (Basic N)cLogPPolar Surface Area (Ų)Microsomal Clearance
Azetidine (Parent) 11.3-0.112.0High
3-Phenoxyazetidine ~8.81.821.2Moderate (Oxidation at para-position)
3-(4-Fluorophenoxy)azetidine ~8.52.121.2Low (Metabolic soft spot blocked)
3-(3-(Trifluoromethyl)phenoxy)azetidine ~8.22.821.2Very Low (Strong -I effect)

(Note: Values are aggregated and extrapolated from standard medicinal chemistry profiling of azetidine derivatives[2][4][5].)

Experimental Protocols: Synthetic Methodologies

The synthesis of fluorinated phenoxy azetidines requires precise control over reaction conditions to prevent ring-opening of the strained azetidine scaffold. The two most robust workflows are the Mitsunobu Etherification and Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Mitsunobu Etherification

This protocol is ideal for unactivated fluorophenols where SNAr is not viable. It relies on the stereospecific inversion of stereocenters (though irrelevant for the achiral C3 position of symmetrical azetidines) and mild conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of N-Boc-azetidin-3-ol and 1.1 equivalents of the desired fluorophenol (e.g., 4-fluorophenol) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Add 1.2 equivalents of Triphenylphosphine (PPh3) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Betaine Formation: Dropwise, add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD). Causality Note: DIAD is added slowly at 0 °C to safely manage the exothermic formation of the highly reactive betaine intermediate between PPh3 and DIAD, preventing unwanted side reactions.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate. Purify the N-Boc-protected intermediate via silica gel flash chromatography.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:4 ratio). Stir for 2 hours at room temperature, then concentrate in vacuo to yield the free amine as a TFA salt.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is highly efficient but requires the fluorobenzene to be activated by an electron-withdrawing group (EWG) ortho or para to the leaving fluorine atom (e.g., 4-fluorobenzonitrile).

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 equivalent of N-Boc-azetidin-3-ol in anhydrous Dimethylformamide (DMF). Cool to 0 °C and add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Stir for 30 minutes to ensure complete formation of the alkoxide.

  • Substitution: Add 1.1 equivalents of the activated fluorobenzene dropwise.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours. Causality Note: The elevated temperature provides the necessary activation energy to overcome the aromatic resonance stabilization during the formation of the Meisenheimer complex.

  • Workup & Deprotection: Cool to room temperature, quench carefully with saturated aqueous NH4Cl, and extract with EtOAc. Purify and deprotect using the TFA/DCM method described in Protocol A.

Synthetic Workflow Visualization

SyntheticWorkflow A N-Boc-azetidin-3-ol D Mitsunobu Reaction PPh3, DIAD, THF A->D E SNAr Reaction NaH, DMF A->E B Fluorophenol B->D C Activated Fluorobenzene C->E F N-Boc-3-(fluorophenoxy)azetidine D->F E->F G Deprotection TFA / DCM F->G H 3-(Fluorophenoxy)azetidine G->H

Figure 1: Divergent synthetic workflows for fluorinated phenoxy azetidines.

Pharmacological Applications and Case Studies

The unique properties of fluorinated phenoxy azetidines have led to their incorporation into several cutting-edge therapeutic programs.

GPR52 Agonists in Neurological Disorders

GPR52 is an orphan G protein-coupled receptor highly co-localized with D1 receptors in the prefrontal cortex and D2 receptors in the striatum[6][7]. Activation of GPR52 is a novel therapeutic strategy for treating the negative symptoms and cognitive impairment associated with schizophrenia, bypassing the severe extrapyramidal side effects of traditional D2 antagonists[6][7]. Recent drug development efforts have identified6 as highly potent GPR52 agonists[6]. The fluorinated phenoxy azetidine moiety acts as a critical pharmacophore, projecting the aromatic ring deep into the hydrophobic orthosteric binding site of the GPCR while maintaining high CNS penetrance.

USP30 Inhibitors for Mitochondrial Dysfunction

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the mitochondrial outer membrane[8][9]. It opposes Parkin-mediated mitophagy by removing ubiquitin tags from damaged mitochondria. In Parkinson's disease, where mitophagy is often impaired, inhibiting USP30 restores the clearance of dysfunctional mitochondria[9][10]. 9 have been patented as potent USP30 inhibitors[9]. The azetidine core provides the necessary rigidity to orient the cyano-warhead for covalent interaction with the catalytic cysteine of USP30, while the fluorinated phenoxy group optimizes the compound's half-life and cellular permeability.

Pharmacological Pathway Visualization

USP30Pathway A Fluorinated Phenoxy Azetidine Derivative B USP30 Enzyme (Mitochondrial Membrane) A->B Binds C Inhibition of Deubiquitination B->C D Accumulation of Ubiquitinated Proteins C->D E Parkin-Mediated Mitophagy D->E Enhances

Figure 2: Mechanism of azetidine-based USP30 inhibitors in mitophagy.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate[Link][1]

  • pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives Source: ResearchGate[Link][5]

  • Azetidine | C3H7N | CID 10422 Source: PubChem - NIH [Link][4]

  • CHAPTER 18: Medicinal Chemistry Challenges in CNS Drug Discovery Source: RSC Books[Link][3]

  • US12115157B2 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament (GPR52 Agonists) Source: Google Patents[6]

  • US11780827B2 - Substituted 3-phenoxyazetidin-1-yl-pyrazines Source: Google Patents[7]

  • US20250034122A1 - Substituted n-cyanopyrrolidines with activity as USP30 inhibitors Source: Google Patents[9]

  • Recent Advances in Small Molecule Inhibitors of Deubiquitinating Enzymes Source: ResearchGate[Link][8]

Sources

Foundational

Hydrogen Bonding Capacity of the Difluoromethoxy Group in Azetidines: A Technical Guide for Medicinal Chemists

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug discovery, enabling the precise modulation of a candidate's physicochemical and pharmacokinetic profile. Among the emer...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug discovery, enabling the precise modulation of a candidate's physicochemical and pharmacokinetic profile. Among the emerging fluorinated motifs, the difluoromethoxy group (–OCF₂H) has garnered significant attention. When grafted onto an azetidine scaffold—yielding derivatives like 3-(difluoromethoxy)azetidine—it creates a privileged building block that balances high sp³ character (Fsp³) with unique hydrogen-bonding dynamics.

This technical guide explores the mechanistic basis of the –OCF₂H group's hydrogen-bonding capacity, its synergistic behavior within the azetidine microenvironment, and the self-validating experimental workflows used to quantify these properties.

Mechanistic Basis of –OCF₂H Hydrogen Bonding

Traditionally, lipophilic groups and hydrogen bond (HB) donors are mutually exclusive in medicinal chemistry. The difluoromethoxy group breaks this paradigm. It acts as a lipophilic hydrogen bond donor , a rare and highly valuable characteristic 1.

The Causality of the Acidic Proton

The hydrogen-bonding capability of the –OCF₂H moiety stems directly from its electronic environment. The two highly electronegative fluorine atoms and the adjacent oxygen atom exert a profound inductive electron-withdrawing effect (–I effect) on the central carbon. This intense polarization strips electron density from the C–H bond, rendering the proton sufficiently acidic to act as an HB donor to biological acceptors (e.g., protein backbone carbonyls) 2.

Dynamic Lipophilicity and Conformational Adaptability

Unlike the rigid trifluoromethoxy (–OCF₃) group, the –OCF₂H group exhibits "dynamic lipophilicity." The molecule can undergo bond rotation around the O–C axis (ΔG‡ ≈ 0.45 kcal mol⁻¹), allowing it to expose or shield its polarized C–H bond depending on the dielectric constant of the surrounding microenvironment 3. In a lipid membrane, it adopts a conformation that buries the dipole, maximizing lipophilicity; in an aqueous protein pocket, it rotates to engage in hydrogen bonding.

The Azetidine Microenvironment: A Synergistic Scaffold

Azetidine, a highly strained four-membered nitrogen heterocycle, is frequently utilized to lower logP, improve aqueous solubility, and increase the Fsp³ fraction of drug candidates.

When a difluoromethoxy group is attached at the 3-position of an azetidine ring, it establishes a powerful "push-pull" pharmacophore model. The basic azetidine nitrogen acts as a strong HB acceptor (and donor, if secondary or protonated), while the –OCF₂H group acts as a weak/moderate HB donor and weak acceptor. This structural synergy allows the molecule to displace high-energy water molecules in hydrophobic pockets without incurring the severe desolvation penalty associated with traditional hydroxyl (–OH) groups 4.

Pathway N1 3-(Difluoromethoxy) azetidine Core N2 -OCF₂H Moiety N1->N2 Functionalization N3 Azetidine Nitrogen N1->N3 Scaffold Base N4 Lipophilic HB Donor (Acidic Proton) N2->N4 Polarization N5 Conformational Adaptability N2->N5 Bond Rotation N6 Strong HB Acceptor N3->N6 Basicity N7 Target Binding & ADMET Optimization N4->N7 N5->N7 N6->N7

Structural synergy and hydrogen bonding logic of 3-(difluoromethoxy)azetidine in drug design.

Comparative Quantitative Profiling

To understand the value of the –OCF₂H group on an aliphatic heterocycle like azetidine, it must be benchmarked against classical oxygen-containing substituents. The table below summarizes the causality between functional group structure and resulting physicochemical properties.

Functional GroupStructureLipophilicity (π value)HB Donor CapacityHB Acceptor CapacityMetabolic Stability
Hydroxyl –OHNegative (Hydrophilic)StrongStrongLow (Prone to Phase II conjugation)
Methoxy –OCH₃~ –0.02NoneModerateLow (Prone to CYP450 O-demethylation)
Difluoromethoxy –OCF₂H+0.2 to +0.6 (Dynamic)Weak to ModerateWeakHigh (C–F bonds resist enzymatic cleavage)
Trifluoromethoxy –OCF₃+1.04 (Highly Lipophilic)NoneVery WeakVery High

Data synthesis derived from established physicochemical parameters of fluorinated bioisosteres.

Experimental Workflows: Synthesis and HB Acidity Quantification

To utilize 3-(difluoromethoxy)azetidine in drug development, researchers must be able to synthesize it reliably and quantify its hydrogen-bonding capacity. The following protocols form a self-validating system: the synthesis provides the physical material, and the NMR assay empirically proves the theoretical hydrogen-bonding claims.

Protocol A: Synthesis of 3-(Difluoromethoxy)azetidine Hydrochloride

Causality & Logic: The synthesis utilizes sodium chlorodifluoroacetate (ClCF₂COONa). Upon heating, this reagent undergoes thermal decarboxylation to safely generate difluorocarbene (:CF₂) in situ, avoiding the need for toxic, ozone-depleting gaseous reagents. The carbene inserts into the hydroxyl oxygen of the protected azetidine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-Boc-3-hydroxyazetidine in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the hydroxyl group, enhancing its nucleophilicity.

  • Carbene Generation: Add 2.5 equivalents of sodium chlorodifluoroacetate. Heat the reaction mixture to 90–100 °C under an inert argon atmosphere for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate N-Boc-3-(difluoromethoxy)azetidine.

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (1:1 ratio). Stir at room temperature for 2 hours. The strong acid cleaves the tert-butyl ester, releasing CO₂ and isobutylene gas (driving the reaction to completion).

  • Isolation: Evaporate the solvent and precipitate the resulting 3-(difluoromethoxy)azetidine as a hydrochloride salt using HCl in dioxane.

Protocol B: NMR-Based Hydrogen Bond Acidity Determination

Causality & Logic: The hydrogen bond donor capacity (HB acidity, A) is quantified by measuring the ¹H NMR chemical shift of the CF₂H proton in two different solvents. CDCl₃ is a weak HB acceptor, representing the baseline electronic environment. DMSO-d₆ is a strong HB acceptor. When the CF₂H proton hydrogen-bonds with the oxygen of DMSO, electron density is pulled away from the proton, deshielding it and shifting the NMR peak downfield. The magnitude of this shift (


) directly correlates with HB donor strength.

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 5 mg of the synthesized compound in 0.5 mL of CDCl₃. Acquire a standard ¹H NMR spectrum (400 MHz or 500 MHz) at 298 K. Record the exact chemical shift (δ) of the triplet corresponding to the CF₂H proton.

  • Interacting Acquisition: Dissolve a separate 5 mg sample in 0.5 mL of anhydrous DMSO-d₆. Acquire the ¹H NMR spectrum under identical conditions and record the new chemical shift of the CF₂H proton.

  • Calculation: Calculate the solvent-induced chemical shift difference:

    
     
    
  • Validation: A larger positive

    
     value empirically validates a stronger hydrogen bond donor capacity.
    

Workflow Step1 1. Difluoromethylation N-Boc-3-hydroxyazetidine + ClCF₂COONa Step2 2. Deprotection TFA in DCM (Yielding Free Amine) Step1->Step2 Step3 3. NMR Acquisition Measure ¹H NMR in CDCl₃ and DMSO-d₆ Step2->Step3 Step4 4. HB Acidity Calculation Δδ = δ(DMSO) - δ(CDCl₃) Step3->Step4

Step-by-step workflow for the synthesis and NMR-based hydrogen bond acidity evaluation.

References

  • Benchchem.The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • National Institutes of Health (PMC).Quantifying the ability of the CF2H group as a hydrogen bond donor.
  • National Institutes of Health (PMC).
  • ResearchGate.Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Mitsunobu Reaction Conditions for Azetidine-Phenol Coupling

Introduction The azetidine-phenol ether linkage represents a significant structural motif in contemporary medicinal chemistry. Its prevalence in a range of biologically active molecules stems from the unique combination...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine-phenol ether linkage represents a significant structural motif in contemporary medicinal chemistry. Its prevalence in a range of biologically active molecules stems from the unique combination of the strained four-membered azetidine ring, which can act as a rigid scaffold or a proline bioisostere, and the versatile phenolic moiety. The ether linkage provides a stable connection between these two key fragments. The formation of this C-O bond, however, can be challenging. The Mitsunobu reaction has emerged as a powerful and widely adopted method for achieving this transformation under mild conditions, particularly when dealing with sensitive and complex substrates.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Mitsunobu reaction in the context of coupling azetidinols with phenols. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide troubleshooting guidance to navigate potential challenges.

Core Principles and Mechanism of the Mitsunobu Reaction

The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically with a pKa of 11 or lower, using a combination of a phosphine (most commonly triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] A key feature of this reaction is the inversion of stereochemistry at the alcohol's stereocenter, proceeding via an SN2 mechanism.[4][5]

The reaction mechanism is complex but can be summarized in the following key steps:

  • Betaine Formation: The triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.[2][3]

  • Proton Transfer: The betaine then deprotonates the acidic phenol, forming a phenoxide ion pair.[2]

  • Oxyphosphonium Salt Formation: The alcohol (azetidinol) is activated by the protonated betaine, leading to the formation of a key intermediate, the oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[4][5]

  • Nucleophilic Attack: The phenoxide, acting as the nucleophile, attacks the carbon atom of the activated azetidinol, displacing the triphenylphosphine oxide (TPPO) and forming the desired azetidine-phenol ether with inversion of configuration.[4][5]

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Phenoxide Phenoxide (ArO⁻) Betaine->Phenoxide Deprotonates Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium Activates Hydrazine Hydrazine Byproduct Betaine->Hydrazine Phenol Phenol (ArOH) Phenol->Phenoxide Ether Azetidine-Phenol Ether (R-OAr) Phenoxide->Ether SN2 Attack Azetidinol Azetidinol (R-OH) Azetidinol->Oxyphosphonium Oxyphosphonium->Ether TPPO TPPO Oxyphosphonium->TPPO

Caption: The catalytic cycle of the Mitsunobu reaction for azetidine-phenol coupling.

Optimizing Reaction Conditions for Azetidine-Phenol Coupling

The success of the Mitsunobu reaction for coupling azetidines and phenols is highly dependent on the careful selection and control of several experimental parameters.

Reagent Selection

The choice of phosphine and azodicarboxylate can significantly impact the reaction's efficiency and ease of purification.

Reagent ClassCommon ExamplesKey Considerations
Phosphines Triphenylphosphine (PPh₃)The most common and cost-effective choice. However, the byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove via chromatography.
Polymer-supported PPh₃Facilitates easy removal of the phosphine oxide byproduct by filtration.[2]
(Cyanomethylene)tributylphosphorane (CMBP)Acts as both the reducing agent and the base, simplifying the reagent profile.[2]
Azodicarboxylates Diethyl azodicarboxylate (DEAD)Widely used, but can be hazardous and its hydrazine byproduct can be difficult to remove.
Diisopropyl azodicarboxylate (DIAD)A common alternative to DEAD, often with similar reactivity.[2]
1,1'-(Azodicarbonyl)dipiperidine (ADDP)Useful for less acidic phenols as its betaine intermediate is a stronger base.[2]
Di-(4-chlorobenzyl)azodicarboxylate (DCAD)The hydrazine byproduct can be easily removed by filtration and recycled.[2]
Solvent and Temperature

The choice of solvent is crucial for ensuring the solubility of all reactants and intermediates.

  • Solvents: Anhydrous tetrahydrofuran (THF) is the most commonly employed solvent for Mitsunobu reactions.[6][7] Other aprotic solvents such as dichloromethane (DCM) and toluene can also be effective.

  • Temperature: The reaction is typically initiated at 0°C with the slow, dropwise addition of the azodicarboxylate to control the initial exothermic reaction.[6] The reaction is then allowed to warm to room temperature and stirred for several hours. In cases of sterically hindered substrates, gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion.[8]

Stoichiometry and Order of Addition

The molar ratio of the reactants is a critical factor for achieving high yields and minimizing side products.

  • Stoichiometry: Generally, a slight excess of the phosphine and azodicarboxylate (1.1 to 1.5 equivalents relative to the limiting reagent, which is often the azetidinol) is used to ensure complete conversion.[6]

  • Order of Addition: The preferred order of addition is to dissolve the azetidinol, phenol, and triphenylphosphine in the solvent, cool the mixture to 0°C, and then add the azodicarboxylate dropwise.[2][6] This sequence allows for the formation of the betaine in the presence of the acidic phenol, which is then deprotonated. Pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the alcohol and phenol can sometimes lead to better results if the standard procedure is unsuccessful.[2]

Substrate Scope and Limitations

While the Mitsunobu reaction is versatile, its success can be influenced by the steric and electronic properties of the azetidine and phenol coupling partners.

  • Steric Hindrance: Highly substituted azetidinols or phenols with bulky ortho-substituents can significantly slow down the reaction rate.[1] In such cases, increasing the reaction concentration and employing sonication can dramatically accelerate the coupling.[1]

  • Phenol Acidity: The pKa of the phenol should ideally be below 11 to ensure efficient deprotonation by the betaine intermediate.[3][9] For less acidic phenols, stronger bases or alternative coupling methods may be necessary.

  • Side Reactions: A common side reaction is the N-alkylation of the azodicarboxylate adduct if the phenoxide is not sufficiently nucleophilic or is sterically hindered.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the Mitsunobu coupling of a generic azetidinol with a phenol.

Materials:

  • Azetidinol (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the azetidinol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the azetidinol).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired azetidine-phenol ether. The removal of triphenylphosphine oxide can be challenging; sometimes, precipitation from a nonpolar solvent or a specific chromatographic workup is required.[10]

Workflow for Azetidine-Phenol Coupling

Mitsunobu_Workflow Start Start Reagents Combine Azetidinol, Phenol, and PPh₃ in THF Start->Reagents Cool Cool to 0°C Reagents->Cool Add_DIAD Add DIAD Dropwise Cool->Add_DIAD React Warm to RT and Stir (4-24h) Add_DIAD->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure Azetidine-Phenol Ether Purify->Product

Sources

Application

Application and Protocols for the Introduction of Difluoromethoxy Groups to Phenoxy Azetidines

Abstract The difluoromethoxy (-OCF₂H) group has garnered significant attention in medicinal chemistry as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties and ability...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The difluoromethoxy (-OCF₂H) group has garnered significant attention in medicinal chemistry as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the reagents, protocols, and critical considerations for the introduction of the difluoromethoxy group onto phenoxy azetidines, a scaffold of growing importance in drug discovery. Detailed experimental procedures, a comparative analysis of common reagents, and troubleshooting insights are presented to aid researchers in this late-stage functionalization.

Introduction: The Strategic Value of the -OCF₂H Group in Drug Design

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug development. The difluoromethoxy group, in particular, offers a unique combination of properties. It is a weak hydrogen bond donor with comparable steric and electrostatic parameters to a hydroxyl group, yet it possesses increased lipophilicity and metabolic stability.[3] This makes it an attractive replacement for metabolically labile phenolic hydroxyl groups, often leading to improved pharmacokinetic profiles.[2] The introduction of this group onto a phenoxy azetidine core can, therefore, be a powerful strategy for optimizing lead compounds.

The primary challenge in the synthesis of aryl difluoromethyl ethers lies in the efficient and selective introduction of the -OCF₂H group, especially in the context of complex molecules bearing sensitive functional groups like the strained azetidine ring. This guide will focus on practical and reliable methods to achieve this transformation.

Core Principles of O-Difluoromethylation of Phenols

The most prevalent and practical method for the O-difluoromethylation of phenols involves the generation of difluorocarbene (:CF₂) as a key intermediate. The general mechanism proceeds through the following steps:

  • Deprotonation: The phenolic hydroxyl group is deprotonated with a suitable base to form a more nucleophilic phenoxide.

  • Difluorocarbene Generation: A difluorocarbene precursor is induced to release :CF₂ through thermal, chemical, or photochemical means.

  • Nucleophilic Attack: The electron-rich phenoxide attacks the electrophilic difluorocarbene.

  • Protonation: The resulting intermediate is protonated during the reaction or workup to yield the final aryl difluoromethyl ether.

Difluorocarbene Mechanism Phenol Phenoxy Azetidine Phenoxide Phenoxide Intermediate Phenol->Phenoxide  Base Intermediate Anionic Intermediate Phenoxide->Intermediate  Nucleophilic Attack Reagent Difluorocarbene Precursor Carbene :CF₂ (Difluorocarbene) Reagent->Carbene  Activation  (e.g., Heat) Carbene->Intermediate Product Difluoromethoxy Phenoxy Azetidine Intermediate->Product  Protonation

Caption: General mechanism for O-difluoromethylation of phenols via difluorocarbene.

Comparative Analysis of Key Difluoromethoxylating Reagents

The choice of reagent is critical and depends on the substrate's functional group tolerance, scalability, and safety considerations. Below is a comparison of commonly employed reagents for the difluoromethoxylation of phenols.

ReagentPrecursor TypeTypical BaseTemperatureAdvantagesDisadvantages
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Carboxylate SaltCs₂CO₃, K₂CO₃90-120 °CInexpensive, commercially available, relatively non-toxic.[2][4]Requires high temperatures, potential for side reactions with sensitive substrates.
**Diethyl(bromodifluoromethyl)phosphonate (BrCF₂P(O)(OEt)₂) **PhosphonateKOH, K₂CO₃-30 °C to RTMild reaction conditions, good functional group tolerance, environmentally benign byproduct.[5][6]Reagent is more expensive than ClCF₂CO₂Na.
(Difluoromethyl)trimethylsilane (TMSCF₂H) OrganosilaneCsF, t-BuOKRoom Temp.Mild conditions, high efficiency.[7]Can be sensitive to moisture.
S-(Difluoromethyl)sulfonium Salts Sulfonium SaltLiOHRoom Temp.Bench-stable, good yields under mild conditions.[8]Reagent synthesis can be multi-step.

Experimental Protocols

Protocol 1: Difluoromethoxylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the difluoromethylation of phenols and is suitable for robust substrates.[2]

Materials:

  • Phenoxy azetidine substrate

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hexanes

  • Saturated sodium chloride solution

  • 10% Lithium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stir bar, Schlenk line, oil bath, separatory funnel, rotary evaporator.

Procedure:

  • To a single-necked round-bottom flask equipped with a magnetic stir bar, add the phenoxy azetidine (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate and backfill with nitrogen three times.

  • Add anhydrous DMF (to make a ~0.6 M solution) and deionized water (12% of DMF volume) via syringe.

  • Degas the solution with a nitrogen stream for 1 hour while stirring.

  • Remove the septum and add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.

  • Equip the flask with a condenser, seal with a septum, and connect to a nitrogen line with an oil bubbler outlet.

  • Heat the reaction mixture in a preheated oil bath at 120 °C for 2 hours.

  • Cool the reaction to room temperature and dilute with deionized water.

  • Transfer the mixture to a separatory funnel and extract with hexanes (5 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium chloride solution, followed by 10% aqueous lithium chloride solution (5 times) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow_Protocol_1 cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification A Combine Phenoxy Azetidine and Cs₂CO₃ B Evacuate and Backfill with N₂ A->B C Add Anhydrous DMF and Water B->C D Degas with N₂ C->D E Add ClCF₂CO₂Na D->E F Heat at 120 °C for 2 hours E->F G Cool and Dilute with Water F->G H Extract with Hexanes G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: Workflow for difluoromethoxylation using sodium chlorodifluoroacetate.

Protocol 2: Mild Difluoromethoxylation using Diethyl(bromodifluoromethyl)phosphonate

This protocol utilizes milder conditions, which are more suitable for substrates with sensitive functional groups.[5]

Materials:

  • Phenoxy azetidine substrate

  • Diethyl(bromodifluoromethyl)phosphonate

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Deionized water

  • Diisopropyl ether (IPE) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, low-temperature bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (20 equiv) and the phenoxy azetidine (1.0 equiv) in a 1:1 mixture of acetonitrile and water.

  • Cool the solution to -30 °C in a suitable cooling bath.

  • Add diethyl(bromodifluoromethyl)phosphonate (2.1 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the mixture with diisopropyl ether or ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Critical Considerations for Phenoxy Azetidines

Stability of the Azetidine Ring

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol) and can be susceptible to ring-opening under harsh conditions.[1]

  • Basicity: The basic conditions required for phenoxide formation are a key consideration. While the pKa of azetidine is around 11.29, similar to acyclic secondary amines, prolonged exposure to strong bases at elevated temperatures could potentially lead to side reactions.[9] The milder conditions of Protocol 2 are therefore recommended for novel or sensitive phenoxy azetidine substrates.

  • Protecting Groups: The nature of any substituent on the azetidine nitrogen is crucial. Electron-withdrawing groups can influence the ring's stability. For instance, a Boc group is labile to strong acids, while a Cbz group is more stable but can be removed by hydrogenolysis.[10] Sulfonyl protecting groups are generally stable under both acidic and basic conditions.[10] The choice of protecting group should be made in consideration of the planned difluoromethoxylation conditions.

N-Difluoromethylation as a Potential Side Reaction

In the presence of a basic nitrogen atom, N-difluoromethylation can be a competing reaction. However, the O-difluoromethylation of phenols is generally favored over the N-difluoromethylation of secondary amines under the described conditions due to the higher nucleophilicity of the phenoxide.

Purification Strategies

The basic nature of the azetidine nitrogen in the final product may require specific purification techniques.

  • Column Chromatography: Standard silica gel chromatography is often effective. A small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent to prevent tailing and improve the separation of basic compounds.

  • Acid-Base Extraction: An acid-base workup can be employed to separate the basic product from neutral impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficiently basic conditions; Inactive reagent; Low reaction temperature.Use a stronger base (e.g., NaH); Check the quality of the reagent; Increase reaction temperature incrementally.
Azetidine Ring Opening Harsh reaction conditions (high temperature, strong base).Switch to a milder protocol (e.g., Protocol 2); Use a more stable N-protecting group on the azetidine.
Formation of Multiple Products N-difluoromethylation; Decomposition of starting material or product.Lower the reaction temperature; Reduce reaction time; Ensure an inert atmosphere.
Difficulty in Purification Product streaking on silica gel.Add a basic modifier (e.g., triethylamine) to the chromatography eluent.

Conclusion

The introduction of a difluoromethoxy group to phenoxy azetidines is a valuable strategy for the late-stage functionalization of potential drug candidates. By selecting the appropriate reagent and carefully controlling the reaction conditions, this transformation can be achieved efficiently. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize these promising compounds. Particular attention should be paid to the stability of the azetidine ring under the chosen reaction conditions.

References

  • Ford, J., Hopkin, B., Sap, J. B., & Gouverneur, V. (2023). Mechanochemical difluoromethylation of (thio)phenols and N‐heterocycles. Israel Journal of Chemistry.
  • Wang, B., et al. (2020). Ruthenium-Catalyzed Meta-Selective C–H Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry.
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Hands, A. T., et al. (2024).
  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

  • Xie, Q., et al. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br.
  • Zafrani, Y., Sod-Moriah, G., & Segall, Y. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron.
  • Billard, T. (2025).
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Hu, J., et al. (2020). Efficient Double O-Difluoromethylations of Diphenols with TMSCF2Br. Chinese Journal of Chemistry.
  • Singh, V. K., et al. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry.
  • Latorre, M., et al. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV.
  • Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Qing, F.-L., et al. (2014). Copper-Mediated Oxidative Difluoromethylation of Terminal Alkynes with TMSCF2H.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Shen, M., et al. (2021). Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2H.
  • Bott, T. M., & West, F. G. (2012).
  • Xie, Q., et al. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Smith, C. A., & Sarpong, R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • National Defense Research Committee. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds in Low Concentrations in Air. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]

  • Departments of Physics and Chemistry - EMU. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Method

Application Note: Scalable Synthetic Routes for Azetidine Ether Derivatives

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The incorporation of the 3-alkoxy or...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The incorporation of the 3-alkoxy or 3-aryloxyazetidine motif—often referred to as the "Azetidine Switch"—has become a cornerstone strategy in modern medicinal chemistry[1]. Replacing highly basic, flexible rings like piperidine or pyrrolidine with a rigid, oxygen-functionalized azetidine lowers lipophilicity (LogP), modulates the basicity (pKa) of the amine to mitigate hERG liabilities, and improves metabolic stability by blocking the C3 soft spot[1].

However, translating discovery-scale etherifications to safe, scalable process chemistry requires strategic redesign. Discovery routes frequently rely on hazardous reagents (e.g., NaH in DMF) which pose severe explosion hazards (H₂ gas evolution) and cause intractable emulsions during kilogram-scale workups[2]. As a Senior Application Scientist, the goal is to design a self-validating, scalable system that prioritizes atom economy, process safety, and downstream purification without extensive chromatography.

Divergent Synthetic Pathways

The synthesis of azetidine ethers generally diverges from a common, cost-effective precursor: 1-Boc-3-hydroxyazetidine . The choice of route is dictated entirely by the electronic nature of the electrophile.

G cluster_0 Route A: SNAr cluster_1 Route B: Williamson (PTC) cluster_2 Route C: Buchwald-Hartwig SM 1-Boc-3-hydroxyazetidine SNAr_Base KOtBu, 2-MeTHF (Deprotonation) SM->SNAr_Base Ar-F or Ar-Cl (Activated) PTC_Base 50% NaOH, Toluene TBAB Catalyst SM->PTC_Base R-Br or R-Cl (Aliphatic) BH_Cat Pd(OAc)2, BrettPhos Cs2CO3, Toluene SM->BH_Cat Ar-Br or Ar-Cl (Unactivated) SNAr_Prod 3-(Hetero)aryloxyazetidine (Electron-Deficient) SNAr_Base->SNAr_Prod PTC_Prod 3-Alkoxy/Benzyloxyazetidine (Aliphatic/Benzylic) PTC_Base->PTC_Prod BH_Prod 3-Aryloxyazetidine (Unactivated Arenes) BH_Cat->BH_Prod

Divergent scalable synthetic routes from 1-Boc-3-hydroxyazetidine to azetidine ethers.

Detailed Experimental Protocols & Mechanistic Causality

Protocol A: Scalable SNAr for Heteroaryl Ethers

Substrate Scope: Electron-deficient heteroaryl halides (e.g., 2-chloropyridines, 4-fluorobenzonitriles). Mechanistic Causality: Using NaH on a kilogram scale presents severe explosion hazards[2]. By substituting NaH with Potassium tert-butoxide (KOtBu) and swapping the reprotoxic DMF for 2-Methyltetrahydrofuran (2-MeTHF), the reaction becomes a homogeneous, easily scalable process. The bulky t-butoxide cleanly deprotonates the secondary alcohol without acting as a competing nucleophile. 2-MeTHF cleanly phase-separates from water during workup, avoiding the emulsions caused by DMF/mineral oil mixtures.

Step-by-Step Methodology:

  • System Purge: Charge a dry, N₂-flushed jacketed reactor with 1-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous 2-MeTHF (10 volumes).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add KOtBu (1.2 equiv). Stir for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Dropwise, add the electron-deficient aryl halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine, 1.05 equiv) while maintaining the internal temperature below 10 °C.

  • Propagation: Warm the reactor to 25 °C and stir for 4–6 hours.

  • In-Process Control (IPC): Sample the organic layer. Monitor via HPLC or GC-MS. The system validates completion when the starting material is <1% AUC.

  • Workup: Quench with half-saturated aqueous NH₄Cl (5 volumes). Separate the layers. Wash the organic layer with water (3x) and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product.

Protocol B: Phase Transfer Catalysis (PTC) Williamson Etherification

Substrate Scope: Aliphatic and benzylic halides. Mechanistic Causality: For benzylic or aliphatic halides, SNAr is not applicable. To avoid NaH, a liquid-liquid PTC system is employed[2]. The tetrabutylammonium bromide (TBAB) catalyst transports the alkoxide anion from the aqueous 50% NaOH interface into the organic toluene phase, enabling rapid alkylation without pyrophoric risks[2].

Step-by-Step Methodology:

  • Reagent Charging: Charge a reactor with 1-Boc-3-hydroxyazetidine (1.0 equiv), Toluene (8 volumes), and TBAB (0.05 equiv).

  • Electrophile Addition: Add the alkylating agent (e.g., 4-methylbenzyl bromide, 1.1 equiv) to the organic phase[2].

  • Biphasic Initiation: Begin vigorous mechanical stirring (critical for PTC efficiency) and add 50% aqueous NaOH (3.0 equiv).

  • Heating: Heat the biphasic mixture to 50 °C for 8 hours.

  • IPC: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. Validate completion by the disappearance of the alcohol precursor.

  • Workup: Cool to room temperature, dilute with water (5 volumes) to dissolve precipitated salts, and separate the phases. Wash the toluene layer with water until the aqueous pH is neutral. Concentrate to yield the product in high purity without chromatography[2].

Protocol C: Buchwald-Hartwig C-O Cross-Coupling

Substrate Scope: Unactivated or electron-rich aryl halides. Mechanistic Causality: Unactivated aryl halides cannot undergo SNAr. Palladium-catalyzed C-O coupling is utilized[3]. The critical challenge is preventing the competing reductive elimination of the azetidine nitrogen. Using a bulky, electron-rich bidentate or dialkylbiaryl phosphine ligand (like BrettPhos) accelerates the desired C-O reductive elimination while stabilizing the Pd(0) intermediate[3]. Emerging base-metal alternatives also utilize Nickel-catalyzed O-arylation for similar substrates[4].

Step-by-Step Methodology:

  • Degassing: In a rigorously degassed reactor, combine the unactivated aryl bromide (1.0 equiv), 1-Boc-3-hydroxyazetidine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in Toluene (10 volumes).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and BrettPhos (2.5 mol%)[3].

  • Coupling: Heat to 100 °C under a positive N₂ pressure for 12 hours.

  • IPC: Monitor by HPLC. Validate completion when the aryl bromide is consumed.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble inorganic salts and precipitated Pd black. Concentrate the filtrate and purify via crystallization or short-path distillation[3].

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for the three scalable routes, providing a decision matrix for process chemists.

MetricRoute A: SNArRoute B: PTC WilliamsonRoute C: Buchwald-Hartwig
Optimal Substrate Electron-deficient HeteroarylsAliphatic / Benzylic HalidesUnactivated / Electron-rich Arenes
Preferred Base KOtBu (Solid, non-pyrophoric)50% aq. NaOHCs₂CO₃
Preferred Solvent 2-MeTHFTolueneToluene
Scalability Rating Excellent (100kg+)Excellent (100kg+)Moderate (10kg+)
Est. E-Factor Low (5-10)Very Low (<5)High (15-25 due to metal/ligand)
Key Process Advantage Avoids H₂ gas evolutionEliminates DMF and NaHAccesses unactivated C-O bonds
Primary IPC Method HPLC / GC-MSLC-MS / TLCHPLC

References

  • Trauner, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemical Communications. URL:[Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. URL: [Link]

  • MacMillan, D., et al. (2024). Nickel-Catalyzed O-Arylation of N-Protected Amino Alcohols with (Hetero)aryl Chlorides. ResearchGate. URL:[Link]

Sources

Application

Solvent selection for nucleophilic substitution on azetidine rings

Application Note: Solvent Selection for Nucleophilic Substitution on Azetidine Rings Introduction Azetidines are highly valuable four-membered nitrogen heterocycles in modern drug discovery, frequently deployed as confor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Nucleophilic Substitution on Azetidine Rings

Introduction

Azetidines are highly valuable four-membered nitrogen heterocycles in modern drug discovery, frequently deployed as conformationally restricted bioisosteres for morpholines and piperidines 1. However, functionalizing the azetidine ring—particularly via nucleophilic substitution at the C3 position—presents a formidable synthetic challenge. The inherent ring strain (~26 kcal/mol) and cross-annular steric hindrance often lead to competing degradation pathways, including E2 elimination (forming azetines) or catastrophic ring-opening decomposition 2. Consequently, the choice of solvent is not merely a matter of solubility; it is the primary thermodynamic lever used to dictate regioselectivity and stabilize the


 transition state 3.

Mechanistic Causality: The Role of the Solvent

Nucleophilic substitution on intact azetidines typically proceeds via an


 mechanism at the C3 carbon, displacing a leaving group (e.g., mesylate, tosylate, or halide) .
  • Polar Aprotic Solvents (DMF, DMSO, MeCN) : These solvents are the gold standard for classic C3

    
     reactions. By strongly solvating the counter-cation (e.g., 
    
    
    
    ,
    
    
    ) while leaving the anionic nucleophile "naked" and highly reactive, they lower the activation energy required to attack the sterically hindered C3 position [[3]](). Furthermore, their lack of acidic protons prevents unwanted protonation of the azetidine nitrogen, which would otherwise trigger intramolecular nucleophilic decomposition 2.
  • Ethereal Solvents (THF, 2-MeTHF) : When utilizing highly basic nucleophiles (e.g., alkoxides, Grignard reagents), polar aprotic solvents can inadvertently accelerate E2 elimination. Ethereal solvents moderate nucleophilicity by supporting a tighter ion-pair transition state, thereby suppressing elimination and ring-opening 4.

  • Protic Solvents (MeOH, Water) : Generally avoided for direct C3

    
     substitutions because they hydrogen-bond with the nucleophile, drastically reducing its kinetic energy and reaction rate [[3]](). They are only deployed in specialized, Lewis acid-catalyzed ring-opening reactions where hydrogen bonding is required to activate the leaving group 5.
    

Emerging Methodologies: Strain-Release Functionalization

Recent breakthroughs have circumvented the sluggish nature of classic C3


 reactions by utilizing 1-azabicyclobutanes (ABBs) 6. In this electrophile-electrophile ring-opening strategy, the solvent must be strictly paired with the nucleophile's 

. Acidic nucleophiles (phenols, thiophenols) react smoothly in THF at room temperature. Conversely, basic nucleophiles (amines, alcohols) require the addition of triflic acid (TfOH) in acetonitrile (MeCN) or toluene at cryogenic temperatures (-78 °C) to prevent dimerization and control the stereospecific strain-release [[7]]().

Visualizing the Decision Logic

G Start Azetidine C3 Substitution Strategy Classic Classic SN2 (OMs, OTs, I) Start->Classic Direct Displacement ABB Strain-Release (Azabicyclobutanes) Start->ABB Bicyclic Opening NuClassic Nucleophile Basicity? Classic->NuClassic NuABB Nucleophile pKa? ABB->NuABB PolarAprotic Polar Aprotic (DMF, MeCN) Max SN2 rate NuClassic->PolarAprotic Weakly basic Ethereal Ethereal (THF, 2-MeTHF) Minimizes E2 NuClassic->Ethereal Strongly basic Acidic Acidic Nu (pKa < 10) Solvent: THF (RT) NuABB->Acidic Phenols, RCOOH Basic Basic Nu (pKa > 10) Solvent: MeCN + TfOH (-78°C) NuABB->Basic Amines, Alcohols

Decision matrix for solvent selection in azetidine nucleophilic substitution.

Quantitative Data: Solvent Impact on C3 Substitution

The following table summarizes representative optimization data for the synthesis of 3-aryloxyazetidines via Williamson ether synthesis (N-Boc-3-azetidinyl mesylate + Sodium Phenoxide) 4.

SolventDielectric Constant (

)
Temp (°C)Time (h)C3

Yield (%)
Elimination/Ring-Opening (%)
DMF 36.760485 < 5
MeCN 37.560878 8
THF 7.5601665 12
Toluene 2.4802415 10 (Poor salt solubility)
Methanol 32.76024< 10 > 60 (Solvolysis)

Experimental Protocols

Protocol A: Classic Synthesis of 3-Aryloxyazetidines

Objective: Synthesize 3-(2-chloro-4,6-dimethylphenoxy)azetidine using a polar aprotic solvent to maximize the


 trajectory 4.
  • Activation : Dissolve 2-chloro-4,6-dimethylphenol (1.2 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation : Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv) in small portions. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

    • Causality: DMF stabilizes the resulting phenoxide anion, maximizing its nucleophilicity while preventing aggregation.

  • Substitution : Add N-Boc-3-azetidinyl mesylate (1.0 equiv) dropwise as a solution in a minimal volume of DMF.

  • Heating & Monitoring : Warm the reaction to 60 °C and stir for 4-6 hours. Monitor the consumption of the mesylate via LC-MS.

    • Causality: Elevated temperature is required to overcome the steric barrier at C3; DMF's high boiling point prevents solvent reflux limitations and stabilizes the highly polar transition state.

  • Workup : Quench the self-validating system with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Stereospecific Strain-Release of 1-Azabicyclobutanes (ABBs)

Objective: Synthesize densely substituted C3-functionalized azetidines via ABB ring-opening 7.

Method B1 (For Acidic Nucleophiles:


 < 10) 
  • Dissolve the enantiopure ABB (1.0 equiv) in anhydrous THF (0.1 M) at room temperature.

  • Add the acidic nucleophile (e.g., thiophenol, 1.5 equiv) directly to the stirring solution.

  • Stir for 2 hours. Quench with

    
     (1.2 equiv) to facilitate purification and prevent secondary amine side reactions.
    

Method B2 (For Basic Nucleophiles:


 > 10) 
  • Dissolve the ABB (1.0 equiv) and the basic nucleophile (e.g., aniline, 1.5 equiv) in anhydrous MeCN (0.1 M).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add Trifluoromethanesulfonic acid (TfOH, 0.9 equiv) dropwise.

    • Causality: TfOH protonates the ABB to trigger strain release. Its conjugate base (triflate) is non-nucleophilic, ensuring that the exogenous basic nucleophile (amine/alcohol) outcompetes any background solvent or counterion trapping 7.

  • Gradually warm to room temperature over 4 hours. Quench with

    
     and saturated 
    
    
    
    , then extract with DCM.

References

  • Nucleophilic Substitution Reactions: Solvent Effect. gacariyalur.ac.in. 3

  • Chiral donor–acceptor azetines as powerful reactants for synthesis of amino acid derivatives. nih.gov. 5

  • Example for azetidine synthesis by nucleophilic substitution. researchgate.net. 6

  • Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. benchchem.com. 4

  • Syntheses of Azetidines and Azetidin-2-ones. u-tokyo.ac.jp. Link

  • Technical Support Center: Azetidine Ring-Opening Reactions. benchchem.com. 2

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. acs.org. 7

  • Structurally divergent reactivity of 2,2-disubstituted azetidines. rsc.org. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[4-(Difluoromethoxy)phenoxy]azetidine

Welcome to the technical support center for the synthesis of 3-[4-(Difluoromethoxy)phenoxy]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[4-(Difluoromethoxy)phenoxy]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve yield and ensure the successful synthesis of this important building block. The inherent ring strain of the four-membered azetidine ring presents unique challenges in its synthesis, often leading to lower yields and the formation of byproducts.[1][2] This resource aims to address these challenges head-on, offering practical solutions grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-[4-(Difluoromethoxy)phenoxy]azetidine, providing potential causes and actionable solutions.

Problem 1: Low Yield of N-Boc-3-[4-(difluoromethoxy)phenoxy]azetidine during Etherification

The etherification of N-Boc-3-hydroxyazetidine with 4-(difluoromethoxy)phenol is a critical step. Low yields at this stage can significantly impact the overall efficiency of the synthesis.

Potential CauseRecommended SolutionScientific Rationale
Incomplete Deprotonation of Phenol: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions.The phenoxide is the active nucleophile. Incomplete deprotonation reduces the concentration of the nucleophile, slowing down the desired S(N)2 reaction.[3]
Poor Leaving Group on Azetidine: If starting from N-Boc-3-hydroxyazetidine, consider converting the hydroxyl group to a better leaving group, such as a tosylate (Ts) or mesylate (Ms), prior to the etherification reaction.The hydroxyl group is a poor leaving group. Converting it to a sulfonate ester significantly enhances its leaving group ability, facilitating the nucleophilic substitution.
Side Reactions (e.g., Elimination): Maintain a low reaction temperature (e.g., 0 °C to room temperature). Avoid using sterically hindered bases if possible, as they can favor elimination over substitution.Higher temperatures can promote competing elimination reactions, especially with secondary substrates like the azetidine ring.[4]
Suboptimal Reaction Conditions for Mitsunobu Reaction: If employing a Mitsunobu reaction, ensure the dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at 0 °C.[5] Pre-forming the betaine by reacting triphenylphosphine and the azodicarboxylate before adding the alcohol and phenol may improve yields.[5]The Mitsunobu reaction mechanism is complex and sensitive to the order of reagent addition.[5][6] Slow addition at low temperatures helps to control the reaction and minimize side-product formation.[5]
Problem 2: Difficulty in Deprotection of the Boc Group

The final step of removing the tert-butoxycarbonyl (Boc) protecting group can sometimes lead to decomposition of the azetidine ring or incomplete reaction.

Potential CauseRecommended SolutionScientific Rationale
Harsh Acidic Conditions: Use milder acidic conditions. A solution of 4M HCl in dioxane or 1,4-dioxane is often effective.[7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also common but can be harsh.[7][8] Consider using a lower concentration of TFA or a shorter reaction time.The strained azetidine ring is susceptible to ring-opening under strongly acidic conditions.[1] Milder acids can selectively cleave the Boc group while preserving the integrity of the azetidine ring.[7][9]
Incomplete Reaction: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or addition of more acid may be necessary. Ensure the starting material is fully dissolved.Incomplete deprotection can result from insufficient acid or reaction time. Careful monitoring allows for optimization of the reaction conditions to drive the reaction to completion.
Work-up Issues: After deprotection, neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) at low temperature to avoid decomposition of the free azetidine.The free azetidine is a base and can be sensitive. Proper work-up is crucial to isolate the desired product in good yield and purity.
Problem 3: Purification Challenges

Azetidine derivatives can be difficult to purify due to their polarity and potential for decomposition.[1]

Potential CauseRecommended SolutionScientific Rationale
Decomposition on Silica Gel: Consider using a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) for column chromatography. Alternatively, purification by crystallization or distillation under reduced pressure may be viable options.The acidic nature of standard silica gel can cause decomposition of the basic azetidine ring.[1] Deactivating the silica gel minimizes these unwanted side reactions.
Poor Separation of Impurities: Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. If impurities are triphenylphosphine oxide and the reduced azodicarboxylate (from a Mitsunobu reaction), specific work-up procedures or alternative reagents can be used.[5][6]Proper selection of the mobile phase is critical for effective chromatographic separation. For Mitsunobu byproducts, alternative phosphines or azodicarboxylates have been developed to simplify purification.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing azetidines?

A1: The primary challenge in azetidine synthesis is the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain makes the ring kinetically and thermodynamically less favorable to form compared to five- or six-membered rings and renders it susceptible to ring-opening reactions.[1][2] Other challenges include controlling stereochemistry and the potential for decomposition during purification.[1][10]

Q2: Which method is generally preferred for the etherification step: Williamson ether synthesis or the Mitsunobu reaction?

A2: Both methods are viable, and the choice depends on the specific substrate and desired reaction conditions.

  • Williamson Ether Synthesis: This is a classic and often straightforward method involving the reaction of an alkoxide with an alkyl halide (or sulfonate).[3][11][4] It is generally cost-effective. However, it may require harsher conditions (strong base) and the preparation of a leaving group on the azetidine ring.

  • Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol and a pronucleophile (in this case, the phenol) under milder, neutral conditions.[5][6][12] It proceeds with inversion of stereochemistry, which is a key consideration if the stereocenter is important.[6] A significant drawback is the formation of triphenylphosphine oxide and reduced azodicarboxylate byproducts, which can complicate purification.[6]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. Use an appropriate eluent system that provides good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the desired product mass.

Q4: What is the role of the Boc protecting group, and why is it used?

A4: The tert-butoxycarbonyl (Boc) group is an amine protecting group.[8][13] In this synthesis, it serves two main purposes:

  • Deactivation of the Azetidine Nitrogen: The nitrogen in the azetidine ring is nucleophilic and basic. The electron-withdrawing Boc group reduces this reactivity, preventing the nitrogen from participating in unwanted side reactions during the etherification step.[1]

  • Increased Stability and Handling: The Boc group can enhance the stability of the azetidine ring and often makes the compound more crystalline and easier to handle and purify.[13]

III. Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-[4-(difluoromethoxy)phenoxy]azetidine via Mitsunobu Reaction

This protocol describes the etherification of N-Boc-3-hydroxyazetidine with 4-(difluoromethoxy)phenol using Mitsunobu conditions.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-(Difluoromethoxy)phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.), 4-(difluoromethoxy)phenol (1.1 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.2 M concentration with respect to the azetidine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.2 eq.) in anhydrous THF dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-[4-(difluoromethoxy)phenoxy]azetidine.

Protocol 2: Deprotection of N-Boc-3-[4-(difluoromethoxy)phenoxy]azetidine

This protocol outlines the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-3-[4-(difluoromethoxy)phenoxy]azetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-[4-(difluoromethoxy)phenoxy]azetidine (1.0 eq.) in a minimal amount of a suitable solvent like dichloromethane if necessary, although direct addition to the acidic solution is often possible.

  • To this, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the salt in water and cool to 0 °C.

  • Slowly add saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9).

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-[4-(difluoromethoxy)phenoxy]azetidine.

IV. Visualizations

General Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-[4-(difluoromethoxy)phenoxy]azetidine A->C Mitsunobu or Williamson Synthesis B 4-(Difluoromethoxy)phenol B->C Mitsunobu or Williamson Synthesis D 3-[4-(Difluoromethoxy)phenoxy]azetidine C->D Acidic Conditions (e.g., HCl/Dioxane)

Caption: Overall synthetic route to 3-[4-(Difluoromethoxy)phenoxy]azetidine.

Troubleshooting Logic for Low Etherification Yield

TroubleshootingEtherification Start Low Yield in Etherification Step Cause1 Incomplete Phenol Deprotonation? Start->Cause1 Solution1 Use Stronger/Fresher Base (e.g., NaH) Cause1->Solution1 Yes Cause2 Poor Leaving Group on Azetidine? Cause1->Cause2 No Solution2 Convert -OH to -OTs/-OMs Cause2->Solution2 Yes Cause3 Mitsunobu Conditions Suboptimal? Cause2->Cause3 No Solution3 Slow Reagent Addition at 0°C Pre-form Betaine Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low etherification yield.

V. References

  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.

  • BenchChem. (2025). Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines.

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved March 7, 2026, from

  • Anwar, S., & T. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.

  • Chemistry Steps. (2025, March 26). Williamson Ether Synthesis.

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 7, 2026, from

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved March 7, 2026, from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis.

Sources

Optimization

Mechanistic Causality: Why Do Azetidines Open in Acid?

Technical Support Center: Preventing Azetidine Ring Opening During Acidic Workup Azetidines are highly valued four-membered nitrogen heterocycles in drug development due to their ability to improve pharmacokinetic proper...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Azetidine Ring Opening During Acidic Workup

Azetidines are highly valued four-membered nitrogen heterocycles in drug development due to their ability to improve pharmacokinetic properties, increase metabolic stability, and provide rigid structural scaffolds[1]. However, handling these compounds requires specialized knowledge. The primary challenge during synthesis is their extreme susceptibility to ring-opening, particularly under acidic workup conditions[2].

This technical guide provides troubleshooting strategies, mechanistic insights, and validated protocols to prevent azetidine degradation during your workflows.

The instability of azetidines is fundamentally driven by severe ring strain. The ring strain energy of an azetidine is approximately 25.2 kcal/mol, which is nearly identical to the highly reactive three-membered aziridine ring (26.7 kcal/mol) and vastly higher than the five-membered pyrrolidine ring (5.8 kcal/mol)[3].

When exposed to acidic conditions, the basic azetidine nitrogen (pKa ~11.29 for unsubstituted azetidine) is rapidly protonated to form an azetidinium ion[3][4]. This protonation transforms the nitrogen into an excellent leaving group, highly activating the adjacent carbons toward nucleophilic attack. Consequently, the strained ring becomes highly susceptible to attack by water, halide ions (e.g., chloride from HCl), or even intramolecular nucleophiles (such as pendant amide groups), leading to irreversible ring-opening or rearrangement into lactones/lactams[1][2].

Quantitative Data: Comparative Heterocycle Stability

To contextualize the reactivity of azetidines, the following table summarizes the thermodynamic and acid-base properties of common nitrogen heterocycles to explain their differential stability during workup[3]:

HeterocycleRing SizeRing Strain Energy (kcal/mol)Approx. pKa (Conjugate Acid)Susceptibility to Acidic Ring-Opening
Aziridine 326.7~8.0Extremely High
Azetidine 425.2~11.3High
Pyrrolidine 55.8~11.3Very Low
Piperidine 60.0~11.2None

Troubleshooting Guide & FAQs

Q1: I am losing my azetidine product entirely during a standard 1M HCl wash. What is happening, and how can I fix it? Diagnosis: The strong aqueous acid is protonating the basic azetidine nitrogen. Because the resulting azetidinium ion is highly strained and water-soluble, it either remains trapped in the aqueous layer or undergoes rapid hydrolytic ring-opening to form acyclic amino-alcohols or ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-chloroamines[4][5].
Solution:  Avoid strong mineral acids (HCl, H2SO4) entirely. If an acidic wash is strictly necessary to remove basic impurities, switch to a mild, buffered system such as saturated aqueous ammonium chloride (NH4Cl) or a 10% citric acid solution, and perform the extraction at 0–5 °C to kinetically suppress the ring-opening reaction. Alternatively, use a basic or neutral workup (e.g., saturated NaHCO3).

Q2: My LC-MS shows a mass corresponding to a lactam/lactone byproduct after acidic workup of an N-substituted aryl azetidine. Why? Diagnosis: You are observing an acid-mediated intramolecular ring-opening decomposition. If your molecule contains a pendant nucleophilic group (like an amide or ester) near the azetidine, protonation of the azetidine nitrogen triggers an intramolecular nucleophilic attack. This relieves the 25.2 kcal/mol ring strain and forms a thermodynamically more stable lactam or lactone[1][2]. Solution: This is a structural liability. To prevent this during workup, you must maintain a pH above the pKa of the azetidine nitrogen. Use strictly basic workup conditions (e.g., 1M NaOH or saturated Na2CO3) and avoid exposing the compound to acidic silica gel during subsequent purification; use triethylamine-deactivated silica or basic alumina instead.

Q3: Does the choice of N-protecting group influence stability during acidic workup? Diagnosis: Yes, significantly. Electron-withdrawing protecting groups (e.g., Tosyl, Boc, Cbz) delocalize the nitrogen lone pair, drastically reducing its basicity. Solution: If your synthetic route permits, keep the azetidine N-protected until the final step. An N-Boc or N-Ts azetidine will not easily protonate under mild acidic conditions, thereby preventing the formation of the reactive azetidinium intermediate and protecting the ring from nucleophilic attack.

Workup Strategy Decision Tree

AzetidineWorkup Start Azetidine Reaction Mixture CheckPG Is Azetidine N-Protected? (e.g., Boc, Ts, Cbz) Start->CheckPG Unprotected Unprotected (Basic NH) pKa ~11.3 CheckPG->Unprotected No Protected Protected (N-PG) Reduced Basicity CheckPG->Protected Yes AcidicWorkup Avoid Strong Acids! Use pH 7-8 Buffer (e.g., NaHCO3) Unprotected->AcidicWorkup MildAcid Mild Acidic Workup OK (e.g., Citric Acid, 0°C) Protected->MildAcid Extract Extract with EtOAc/DCM Keep Temp < 5°C AcidicWorkup->Extract MildAcid->Extract

Workflow for selecting workup conditions to prevent azetidine ring opening.

Experimental Protocol: Validated Mild Workup for Sensitive Azetidines

This self-validating protocol utilizes kinetic control (low temperature) and strict pH buffering to prevent the formation of the azetidinium ion while efficiently removing water-soluble impurities.

Materials:

  • Crude reaction mixture containing the azetidine product.

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) or 10% w/v Citric Acid (only for N-protected substrates).

  • Extraction solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Brine (saturated NaCl).

  • Anhydrous Sodium Sulfate (Na2SO4).

Step-by-Step Methodology:

  • Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Causality Note: Rapid temperature reduction kinetically slows any potential ring-opening pathways, which are highly temperature-dependent[2].

  • pH Adjustment: Slowly add cold saturated aqueous NaHCO3 (for unprotected azetidines) dropwise until the aqueous phase reaches pH 7.5–8.0. Causality Note: Maintaining a slightly basic pH ensures the azetidine nitrogen remains deprotonated, preventing the formation of the highly electrophilic azetidinium intermediate.

  • Extraction: Add cold extraction solvent (DCM or EtOAc). Invert the separatory funnel gently rather than shaking vigorously to prevent emulsion formation, which is a common physical liability with basic amine formulations.

  • Phase Separation: Allow the layers to separate completely. Drain the organic layer into a pre-cooled Erlenmeyer flask. Repeat the extraction twice more with fresh cold solvent.

  • Washing: Wash the combined organic layers once with cold brine to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure on a rotary evaporator. Critical Step: Ensure the water bath temperature does not exceed 25 °C to prevent thermal degradation of the concentrated free base.

References

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. clockss.org.[Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. nih.gov.[Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. nih.gov.[Link]

Sources

Troubleshooting

Troubleshooting purification of fluorinated azetidine intermediates

Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. This guide is engineered for application scientists and researchers facing critical bottlenecks in the isolation and purification of f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. This guide is engineered for application scientists and researchers facing critical bottlenecks in the isolation and purification of fluorinated azetidine intermediates.

Fluorinated azetidines are highly prized bioisosteres, but their unique physicochemical properties—specifically their extreme volatility, high ring strain, and frequent lack of UV chromophores—make them notoriously difficult to purify. Below is our authoritative troubleshooting guide to resolving these specific analytical and preparative challenges.

Purification Strategy Workflow

AzetidinePurification Start Crude Fluorinated Azetidine Mixture CheckUV UV Chromophore Present? Start->CheckUV DetUV Use UV/Vis (214/254 nm) CheckUV->DetUV Yes DetCAD Use CAD / ELSD (Check volatility first) CheckUV->DetCAD No CheckVol High Volatility? (MW < 150 g/mol) DetUV->CheckVol DetCAD->CheckVol VolYes Extract/Elute with Diethyl Ether CheckVol->VolYes Yes VolNo Standard EtOAc/Hexane CheckVol->VolNo No CheckStrain Acid-Sensitive Azetidine Ring? VolYes->CheckStrain VolNo->CheckStrain StrainYes Use Et3N-treated Silica or Basic Alumina CheckStrain->StrainYes Yes StrainNo Standard Silica Gel CheckStrain->StrainNo No

Fig 1. Decision tree for the purification and detection of fluorinated azetidine intermediates.

FAQ 1: The "Disappearing Product" (Volatility Issues)

Q: My reaction conversion is excellent by NMR, but after extraction and solvent evaporation, my isolated yield is near zero. Where is my fluorinated azetidine going?

The Causality: You are likely losing your product to the vacuum pump. Fluorine atoms are highly electronegative but possess very low polarizability. Substituting hydrogen for fluorine drastically reduces intermolecular van der Waals dispersion forces. If the azetidine is a low-molecular-weight intermediate (e.g., MW < 150 g/mol ), it will exhibit extreme volatility. For example, compounds like trinitroazetidine (TNAZ) are known to rapidly evaporate directly from the liquid phase,[1]. Standard concentration via rotary evaporation under high vacuum will strip the product alongside the solvent.

The Solution: You must transition your entire purification workflow to low-boiling point solvents (like diethyl ether) to allow for concentration at atmospheric pressure or very mild vacuum[2],[3].

Protocol 1: Low-Temperature Concentration of Volatile Azetidines

Self-Validating Check: Always run an NMR of your rotary evaporator's receiving flask distillate. If product peaks appear in the distillate, your vacuum is too strong.

  • Solvent Selection: Perform all aqueous extractions and column chromatography using exclusively low-boiling solvents (e.g., diethyl ether, bp 34.6 °C, or pentane, bp 36.1 °C)[2].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. (Note: Avoid MgSO₄ if the azetidine is acid-sensitive, as it acts as a mild Lewis acid).

  • Evaporation: Transfer the filtered solution to a rotary evaporator. Set the water bath to a maximum of 15–20 °C.

  • Pressure Control: Carefully reduce the pressure. For diethyl ether, do not drop the vacuum below 350 mbar .

  • Storage: Never place the isolated fluorinated azetidine on a high-vacuum Schlenk line. Instead, store the product as a concentrated stock solution in a sealed vial at -20 °C until the next synthetic step[3].

FAQ 2: Ring-Opening on Silica Gel (Stability Issues)

Q: My crude NMR shows the desired fluorinated azetidine, but after silica gel chromatography, I isolate a mixture of the azetidine and an acyclic amino alcohol. What caused this degradation?

The Causality: Azetidines possess a high inherent ring strain of approximately 25.4 kcal/mol[4]. Standard normal-phase silica gel is Brønsted acidic, with a surface pH of ~4.5–5.5. When your azetidine interacts with the silica, the basic nitrogen is protonated, forming a highly electrophilic azetidinium intermediate. Residual water (either in the solvent or bound to the silica) acts as a nucleophile, attacking the adjacent carbon. This relieves the ring strain via an electrocyclic ring-opening event, destroying your product[5],[6].

The Solution: You must chemically deactivate the acidic silanol (Si-OH) sites on the stationary phase prior to loading your compound.

Protocol 2: Amine-Deactivated Normal Phase Chromatography

Self-Validating Check: Before loading your sample, collect a few drops of the column eluent and spot it on a wet pH indicator strip. It must read basic (pH > 8). If it is neutral or acidic, the silica is not fully deactivated.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc) and spike it with 1% to 2% (v/v) Triethylamine (Et₃N).

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-modified solvent.

  • Stationary Phase Neutralization: Flush the packed column with at least 3 Column Volumes (CV) of the Et₃N-modified solvent. This ensures all acidic silanol sites are capped.

  • Sample Loading: Dissolve the crude azetidine mixture in a minimum volume of the Et₃N-modified solvent and load it onto the column.

  • Elution: Run the chromatography gradient, ensuring that all solvent mixtures used throughout the run contain 1% Et₃N.

FAQ 3: The "Invisible Peak" (Detection Challenges)

Q: My aliphatic fluorinated azetidine lacks an aromatic ring. It does not absorb UV light at 254 nm or 214 nm. How can I reliably monitor fractions during HPLC purification?

The Causality: Without a conjugated π-system, fluorinated azetidines do not undergo the electronic transitions required for UV absorbance. Relying on low-wavelength UV (e.g., 210 nm) is dangerous because gradient changes in solvents (like EtOAc or Acetonitrile) will cause massive baseline drift, masking your product peak.

The Solution: Transition to universal detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)[7]. These detectors nebulize the eluent, evaporate the mobile phase, and measure the remaining solid analyte particles.

Critical Caveat: Because CAD and ELSD rely on evaporating the mobile phase, your analyte must be less volatile than the solvent [7]. If you have a highly volatile fluorinated azetidine (as discussed in FAQ 1), it will evaporate inside the drift tube, resulting in a false negative (no peak). In such cases, you must derivatize the azetidine (e.g., Boc-protection or HCl salt formation) prior to CAD/ELSD analysis.

Quantitative Comparison of HPLC Detectors for Azetidines
DetectorDetection PrincipleSensitivity LimitGradient Compatible?Analyte Volatility Restriction
UV/Vis (PDA) Chromophore absorbance~10–50 ngYesNone
CAD Charge transfer to aerosolized particles~1–5 ngYesAnalyte must be less volatile than mobile phase
ELSD Light scattering by solid particles~100 ngYesAnalyte must be less volatile than mobile phase
LC-MS (ESI) Gas-phase ion generation~1–10 pgYesNone (Requires ionizable functional groups)

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at:[Link]

  • Evaluation of 1,3,3-Trinitroazetidine (TNAZ)-A High Performance Melt-Castable Explosive. Defense Technical Information Center (DTIC). Available at:[Link]

  • Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Azetidine Reactions

As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical, field-proven solutions for the unique challenges posed by steric hindrance in the chemistry of 3-substituted az...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical, field-proven solutions for the unique challenges posed by steric hindrance in the chemistry of 3-substituted azetidines. The inherent ring strain of azetidines makes them valuable synthons, but this reactivity is often tempered by the steric bulk at the C3 position, leading to common experimental hurdles.[1][2][3] This document provides a structured approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance at the C3-position of azetidines particularly challenging?

The four-membered ring of azetidine is conformationally constrained. A substituent at the C3-position directly influences the accessibility of all other positions on the ring. Specifically:

  • N1-Position: A bulky C3-substituent can sterically shield the nitrogen atom, hindering its nucleophilicity and making N-functionalization reactions (e.g., acylation, alkylation) difficult.

  • C2/C4-Positions: The C3-substituent can create significant steric repulsion for incoming reagents targeting the adjacent C2 and C4 positions, affecting lithiation or other C-H functionalization approaches.

  • Ring-Opening Reactions: Nucleophilic attack at C2 or C4, a common strain-release pathway, can be impeded as the nucleophile's trajectory is blocked by the C3-group.[4][5][6]

Q2: Which primary reaction types are most affected by steric hindrance in 3-substituted azetidines?
  • N-Functionalization: Direct acylation, sulfonylation, or alkylation of the azetidine nitrogen can be sluggish or fail entirely with bulky C3-substituents.

  • Ring-Opening Reactions: The approach of nucleophiles to the ring carbons can be sterically blocked, leading to low yields or requiring harsh conditions that cause side reactions.

  • [3+1] Ring Expansion: Reactions involving carbenes or other one-carbon units can be sensitive to the steric environment around the aziridine precursor, which can influence the efficiency of the expansion to the azetidine.[7]

  • Intramolecular Cyclizations: The formation of the azetidine ring itself via 4-exo-tet cyclization can be difficult if the precursor must overcome significant steric barriers to achieve the necessary conformation for ring closure.[8]

Q3: What are the general strategic pillars for overcoming these steric challenges?

There are three main pillars to consider when designing your experiments:

  • Reagent & Catalyst Selection: Employ smaller, more reactive electrophiles/nucleophiles, or utilize highly active catalysts (e.g., Lewis acids, organocatalysts) to lower the activation energy.

  • Reaction Condition Optimization: Modify parameters like temperature, concentration (favoring intramolecular reactions at high dilution), and solvent to influence the reaction kinetics and transition state energies.[9][10]

  • Substrate Modification: Alter the protecting group on the nitrogen. An electron-withdrawing group can increase the acidity of the N-H bond or alter the ring conformation, while a different protecting group might offer a unique electronic or steric profile.[11]

Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low or No Yield in N-Acylation of a 3-Aryl-Azetidine

Scenario: You are attempting to acylate N-H azetidine, which has a bulky phenyl group at the C3 position, with acetic anhydride. After 24 hours at room temperature, TLC/LC-MS analysis shows only starting material.

Causality Analysis: The lone pair on the azetidine nitrogen is sterically shielded by the C3-phenyl group. Acetic anhydride is not electrophilic enough to overcome this steric barrier under standard conditions. The reaction's activation energy is too high.

Solutions & Troubleshooting Workflow:

// Nodes start [label="Low Yield in N-Acylation", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the electrophile highly reactive?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Switch to a more reactive\nacylating agent:\n- Acyl Chloride (e.g., Acetyl Chloride)\n- Chloroformate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Can the nucleophilicity\nof the nitrogen be enhanced?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Add a non-nucleophilic base:\n- Proton Sponge\n- Hunig's Base (DIPEA)\n- DMAP (catalytic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Are reaction conditions\nforcing enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Increase temperature moderately\n(e.g., 40-60 °C).\nConsider microwave irradiation\nfor rapid heating.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Successful N-Acylation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> q3; q2 -> q3 [label="Yes"]; q3 -> sol3 [label="No"]; sol3 -> end; q3 -> end [label="Yes"]; } ends

Caption: Troubleshooting workflow for N-acylation of sterically hindered azetidines.

Comparative Data for N-Acylation Strategies

StrategyElectrophileBaseTemp (°C)Typical OutcomeRationale
Baseline Acetic AnhydrideNone25<5% YieldLow electrophilicity, sterically hindered.
Option A Acetyl ChlorideDIPEA0 to 25>90% YieldHighly reactive electrophile overcomes steric barrier. Base scavenges HCl byproduct.
Option B Acetic AnhydrideDMAP (0.1 eq)40~75% YieldDMAP forms a highly reactive acylpyridinium intermediate.
Option C EDCI/HOBt CouplingCarboxylic Acid25>85% YieldStandard peptide coupling conditions are often robust for amide formation.[12]

Recommended Protocol: Acylation using Acetyl Chloride

  • Setup: Dissolve the 3-phenylazetidine (1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. The formation of a white precipitate (DIPEA·HCl) is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Problem 2: Failure of Ring-Opening with a Bulky Nucleophile

Scenario: You are attempting a ring-opening reaction on a 1-Boc-3,3-diphenylazetidine with lithium diisopropylamide (LDA) to form a ring-opened product, but the reaction fails to proceed.

Causality Analysis: The extreme steric bulk of the two phenyl groups at the C3-position completely prevents the approach of the already bulky nucleophile (LDA) to either the C2 or C4 positions. Furthermore, the N-Boc group may direct lithiation to the C2 position, but the subsequent elimination/ring-opening is sterically blocked.

Solutions & Mechanistic Considerations:

The key is to facilitate the C-N bond cleavage before or concurrently with the nucleophilic attack. This is most effectively achieved using a Lewis acid.

G

Caption: Mechanism of Lewis acid activation for nucleophilic ring-opening.

Expert Recommendations:

  • Lewis Acid Activation: Introduce a strong Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl triflate (TMSOTf). The Lewis acid coordinates to the azetidine nitrogen, weakening the C-N bonds and creating a more electrophilic azetidinium ion. This dramatically lowers the activation energy for nucleophilic attack.

  • Choice of Nucleophile: Even with Lewis acid activation, a very bulky nucleophile may still fail. Consider less sterically demanding nucleophiles. For instance, using a hydride source like Et₃SiH in the presence of a Lewis acid can lead to reductive ring-opening.[12]

  • Catalytic Hydrogen-Bond Donor Systems: For enantioselective ring-opening, chiral squaramide catalysts have proven effective. These catalysts operate through hydrogen bonding to activate the azetidine, enabling reactions with a broad scope of nucleophiles and substrates with significant steric features.[4][5][6]

Illustrative Protocol: Reductive Ring-Opening with BF₃·OEt₂ and Et₃SiH

  • Setup: Dissolve the 1-Boc-3,3-diphenylazetidine (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

  • Activation: Add BF₃·OEt₂ (1.2 eq) dropwise and stir the solution for 15 minutes at -78 °C.

  • Nucleophilic Attack: Add triethylsilane (Et₃SiH, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature over several hours or overnight. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃.

  • Purification: Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via column chromatography. This procedure often yields the N-Boc protected 3,3-diphenylpropylamine.

References
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Watson, D. A., & Jacobsen, E. N. (2008). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Saunders, L. T., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • Thomson, R. J., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC. [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing... ResearchGate. [Link]

  • Schindler, C. S., & Reisman, S. E. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Liu, W.-B., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • U.S. Patent No. US4966979A. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Luisi, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it. [Link]

  • Liu, P., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • De Kimpe, N., et al. (2007). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett. [Link]

  • Bull, J. A., et al. (2025). Divergent coupling of carboxylic acids with N-H spiro-oxindole azetidines. RSC Publishing. [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-[4-(Difluoromethoxy)phenoxy]azetidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-[4-(Difluoromethoxy)phenoxy]azetidine. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-[4-(Difluoromethoxy)phenoxy]azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges related to its purity. Achieving high purity is critical for reliable biological data and advancing drug development programs. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, understand, and remove impurities from your samples.

Introduction: The Purification Challenge

3-[4-(Difluoromethoxy)phenoxy]azetidine is a valuable building block in modern medicinal chemistry. Its structure combines three key components, each presenting unique considerations for purification:

  • The Azetidine Ring: This four-membered, strained heterocycle contains a basic nitrogen atom. This basicity can lead to strong, undesirable interactions with standard silica gel, causing significant peak tailing during chromatography.[1] Furthermore, the ring's inherent strain can make it susceptible to opening under harsh conditions, particularly acidic environments, leading to degradation.[1][2]

  • The Difluoromethoxy Group: This moiety is a strategic addition in drug design, enhancing metabolic stability and acting as a lipophilic hydrogen bond donor.[3][4] While generally stable, its presence necessitates the use of fluorine-aware analytical techniques (like ¹⁹F NMR) for full characterization.[5]

  • The Phenoxy Ether Linkage: This bond is typically robust, but its presence contributes to the overall polarity and conformational flexibility of the molecule.

This guide will help you navigate these challenges to obtain your target compound with the high purity required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of 3-[4-(Difluoromethoxy)phenoxy]azetidine particularly difficult?

The primary challenge stems from the basic nitrogen atom within the azetidine ring.[1] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic azetidine nitrogen interacts strongly with these acidic sites via acid-base interactions, resulting in poor chromatographic performance, characterized by streaking on TLC plates and severe peak tailing on columns. This can make separation from closely eluting impurities nearly impossible.[1]

Q2: What are the most common impurities I should expect to find in my crude sample?

Impurities can originate from several sources throughout the synthetic and work-up process. Key classes to anticipate include:

  • Unreacted Starting Materials: Residual 4-(difluoromethoxy)phenol or a 3-substituted azetidine precursor (e.g., 1-Boc-3-hydroxyazetidine).

  • Reagents and Byproducts: Leftover coupling agents, bases (like triethylamine), or byproducts from protecting group manipulations (e.g., from a Boc deprotection step).[1]

  • Degradation Products: The most significant degradation pathway involves the hydrolytic opening of the strained azetidine ring.[2][6] This can be triggered by exposure to acidic conditions (including standard silica gel) or even water at elevated temperatures, resulting in the formation of a linear amino alcohol derivative. Forced degradation studies are instrumental in identifying such potential degradants.[7][8][9]

Q3: Which analytical techniques are essential for accurately assessing the purity of my sample?

A multi-technique approach is required for a comprehensive purity assessment.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for determining purity levels. A well-developed HPLC method can quantify the main component and resolve it from process-related impurities and degradants.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying impurities by providing their molecular weights. This data allows you to quickly determine if a peak corresponds to a starting material, a known byproduct, or an unknown degradant.[13][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the bulk material. Critically, ¹⁹F NMR is invaluable for confirming the presence and integrity of the difluoromethoxy group and can often reveal fluorine-containing impurities not easily seen in other spectra.[5]

Q4: How should I store the purified 3-[4-(Difluoromethoxy)phenoxy]azetidine to ensure its long-term stability?

Given the potential for ring-opening, proper storage is vital. For the free-base form, store it as a solid or in a non-protic solvent at low temperatures (2-8°C or -20°C) under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[1][15] If the compound is isolated as a salt (e.g., hydrochloride), it is often more crystalline and potentially more stable, but should still be stored in a desiccated environment.

Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during purification in a direct question-and-answer format.

Problem 1: My compound streaks severely on my silica gel TLC plate and column, making separation impossible.

  • Underlying Cause: This is the classic sign of a basic amine interacting with acidic silica gel. The strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, leading to tailing.[1]

  • Expert Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a volatile, non-nucleophilic base to your mobile phase. Triethylamine (Et₃N) is the standard choice. This base will "mask" the acidic silanol sites on the silica, preventing your azetidine compound from binding too strongly and allowing for sharp, symmetrical peaks.

    • Quick Fix: Add 0.5-1% triethylamine to your entire mobile phase system (for both TLC and column chromatography).[1]

    • Best Practice: For column chromatography, pre-treat the silica gel by flushing the packed column with a low-polarity solvent containing 1% triethylamine (e.g., 1% Et₃N in hexane) before loading your sample. This ensures the entire stationary phase is neutralized.

Problem 2: An impurity has a very similar Rf value to my product and they co-elute.

  • Underlying Cause: The impurity and your product have nearly identical polarities under the chosen chromatographic conditions.

  • Expert Solutions:

    • Change Selectivity with a Different Solvent System: If you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system. The different hydrogen bonding and dipole characteristics of the solvents can alter the relative retention of the two compounds.

    • Switch to Reverse-Phase Chromatography: If normal-phase fails, preparative reverse-phase HPLC is an excellent alternative.[5] The separation mechanism is based on hydrophobicity rather than polarity, which will almost certainly resolve the co-eluting species. Fluorinated HPLC columns can offer unique selectivity for separating fluorinated molecules from their non-fluorinated counterparts.[16][17]

    • Purify via Salt Formation & Recrystallization: Convert the basic azetidine free base into a salt, such as the hydrochloride (HCl) salt. Salts often have vastly different solubility profiles and are typically highly crystalline, making them ideal candidates for purification by recrystallization.[1][18] This technique purifies based on crystal lattice packing, which is highly specific and can efficiently exclude impurities. (See Protocol 3).

Problem 3: My overall yield is very low after aqueous work-up and extraction.

  • Underlying Cause: Your compound is likely protonated and remaining in the acidic or neutral aqueous layer. The azetidine nitrogen (pKa ≈ 8-9) will be protonated (R₃NH⁺) at neutral or acidic pH, making the molecule water-soluble.

  • Expert Solution: Ensure the Free Base is Extracted. Before extracting with an organic solvent, you must basify the aqueous layer to a pH of >11-12.[1] This deprotonates the azetidinium ion, neutralizing the charge and making the compound significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

    • Protocol Tip: Add 1M NaOH or saturated sodium bicarbonate solution dropwise while monitoring the pH with litmus paper or a pH meter. Once basic, immediately perform the extraction.

    • Advanced Tip (Salting Out): Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer, which can significantly improve extraction efficiency.[1]

Visualizing the Process

General Purification and Analysis Workflow

cluster_prep Preparation & Analysis cluster_purification Purification Strategy cluster_final Final Validation Crude Crude Sample Analysis Purity Analysis (HPLC, LC-MS) Crude->Analysis Decision Choose Method Based on Impurity Profile Analysis->Decision Col_Chrom Base-Treated Column Chromatography Decision->Col_Chrom  High Loading  Moderate Purity Recryst Salt Formation & Recrystallization Decision->Recryst Crystalline Solid  High Purity Prep_HPLC Preparative Reverse-Phase HPLC Decision->Prep_HPLC Trace Impurities  Highest Purity Purified Purified Fractions Col_Chrom->Purified Recryst->Purified Prep_HPLC->Purified Final_Analysis Final Purity & Identity Check (HPLC, NMR, MS) Purified->Final_Analysis Final_Product High-Purity Product (>98%) Final_Analysis->Final_Product

Caption: General workflow for purification of 3-[4-(Difluoromethoxy)phenoxy]azetidine.

Potential Degradation Pathway: Azetidine Ring Opening

reactant 3-[4-(Difluoromethoxy)phenoxy]azetidine intermediate Azetidinium Ion (Protonated) reactant->intermediate H⁺ (Acidic Conditions) e.g., Silica Gel product Ring-Opened Product (1-amino-3-[4-(difluoromethoxy)phenoxy]propan-2-ol) intermediate->product H₂O (Nucleophilic Attack)

Caption: Acid-catalyzed hydrolytic ring-opening of the azetidine moiety.

Experimental Protocols

Protocol 1: Purification by Base-Treated Silica Gel Chromatography

This protocol is ideal for purifying multi-gram quantities of the free base when impurities have different polarities.

  • Slurry Preparation:

    • In a beaker, add silica gel (e.g., 230-400 mesh) to a non-polar solvent like hexane or dichloromethane.

    • Add triethylamine (Et₃N) to constitute 1% of the total solvent volume (e.g., 5 mL of Et₃N for 500 mL of solvent).

    • Stir to create a uniform slurry. This step pre-neutralizes the silica.[1]

  • Column Packing:

    • Pour the silica slurry into your chromatography column and allow it to pack under gravity or gentle pressure.

    • Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude 3-[4-(Difluoromethoxy)phenoxy]azetidine in a minimal amount of dichloromethane.

    • Optional (Dry Loading): Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent until a dry powder is formed, and carefully add this powder to the top of the column. This often results in better separation.

  • Elution:

    • Begin eluting with your chosen mobile phase, which must also contain 0.5-1% triethylamine.

    • A good starting point for a solvent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

      • Example Gradient: Start with 10% Ethyl Acetate / 89.5% Hexane / 0.5% Et₃N, and gradually increase the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC (using a mobile phase with Et₃N).

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent and triethylamine under reduced pressure (rotary evaporation). The triethylamine is volatile and will be removed during this step.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This method is excellent for obtaining highly pure, crystalline material and is very effective at removing impurities that are difficult to separate by chromatography.

  • Salt Formation:

    • Dissolve the crude free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of compound).

    • While stirring, slowly add a solution of anhydrous HCl (e.g., 2.0 M HCl in diethyl ether) dropwise.

    • A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Screening for Recrystallization Solvent:

    • Isolate a small amount of the crude salt by filtration.

    • Test its solubility in various solvents (e.g., isopropanol, ethanol, acetonitrile, acetone, or mixtures with water) at room temperature and upon heating.

    • The ideal solvent is one in which the salt is sparingly soluble at room temperature but fully dissolves when heated.

  • Recrystallization:

    • Suspend the crude salt in the chosen recrystallization solvent and heat the mixture (e.g., in a hot water bath) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.

    • Dry the purified crystals under high vacuum. Confirm purity by HPLC and NMR.

Impurity Profile Example

The table below illustrates a hypothetical impurity profile before and after purification, as would be determined by HPLC analysis.

Retention Time (min)Area % (Crude)Area % (Purified via Protocol 2)Potential Identity
2.54.2%< 0.05%4-(Difluoromethoxy)phenol (Starting Material)
4.889.5%99.8%3-[4-(Difluoromethoxy)phenoxy]azetidine
5.13.1%< 0.05%Isomeric byproduct
6.31.7%0.1%Ring-opened degradant
Total 100% 99.9%

References

  • PubChem. 3-(4-Fluoro-phenoxymethyl)-azetidine. National Center for Biotechnology Information. (This provides basic chemical information for a related structure). URL: [Link]

  • Van den Bergh, T., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Van den Bergh, T., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. URL: [Link]

  • Kananovich, D., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. URL: [Link]

  • Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Research Journal of Pharmacy and Technology. URL: [Link]

  • Request PDF. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ResearchGate. URL: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. URL: [Link]

  • Liang, L., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. URL: [Link]

  • Xu, X., et al. (2023). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. URL: [Link]

  • Kim, H., et al. (2002). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. URL: [Link]

  • Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical and Drug Analysis. URL: [Link]

  • Magann, J., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. URL: [Link]

  • Dolan, J.W. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. URL: [Link]

  • Kim, D., & Lee, S. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. URL: [Link]

  • Zhang, P., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. URL: [Link]

  • Scott, M., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. URL: [Link]

  • Albemarle Fine Chemistry. (2020). Impurity Identification in Small-Molecule APIs. Pharma's Almanac. URL: [Link]

  • Xu, X., et al. (2023). Enzymatic hydrolysis of l -azetidine-2-carboxylate ring opening. Catalysis Science & Technology. URL: [Link]

  • Tyndall, E.R., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][19]-Stevens Rearrangement. ACS Catalysis. URL: [Link]

  • J.C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. URL: [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. URL: [Link]

  • Request PDF. (2003). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. URL: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. URL: [Link]

  • Arcinova. (2023). A practical guide to forced degradation and stability studies for drug substances. Arcinova. URL: [Link]

  • Bott, T.M., & West, F.G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. URL: [Link]

  • Google Patents. (2018). WO 2018/091687 A1. Google Patents.
  • Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • IntechOpen. (2018). Azetidine Synthesis. IntechOpen. URL: [Link]

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Optimization

Technical Support Center: Addressing Low Solubility of Azetidine Derivatives in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in the laboratory: the low solubility of azetidine derivatives in organic solvents. By understanding the underlying principles and employing systematic troubleshooting, you can overcome these hurdles and advance your research. Azetidines, as four-membered nitrogen-containing heterocycles, have gained significant attention in medicinal chemistry for their unique structural and pharmacokinetic properties, which can enhance metabolic stability and solubility.[1] However, their behavior in organic solvents can be complex and unpredictable.

This resource will equip you with the foundational knowledge and actionable protocols to confidently address these solubility issues.

Part 1: Understanding the Challenge - The "Why" Behind Poor Solubility

Before diving into solutions, it's crucial to understand the physicochemical properties of azetidine derivatives that influence their solubility. The principle of "like dissolves like" is a fundamental concept in solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3]

Several factors contribute to the solubility behavior of azetidine derivatives:

  • Polarity and Hydrogen Bonding: The azetidine ring itself contains a nitrogen atom, making it a polar motif capable of acting as a hydrogen bond acceptor.[4] The presence of substituents on the ring or the nitrogen atom can significantly alter the molecule's overall polarity. Highly polar derivatives with hydrogen bond-donating groups (e.g., N-H, O-H) will favor polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents.[5][6]

  • Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by the energy of solvation for dissolution to occur. Azetidine derivatives with strong intermolecular interactions in their solid state, such as extensive hydrogen bonding or efficient crystal packing, will have high lattice energies and, consequently, lower solubility.

  • Molecular Size and Shape: Larger molecules generally exhibit lower solubility as they are more difficult for solvent molecules to surround and solvate.[7][8] However, the three-dimensional shape and increased sp3 character conferred by the azetidine ring can sometimes lead to improved pharmacokinetic properties, including solubility.[1]

Part 2: Troubleshooting Guides - A Practical Q&A Approach

This section is structured to address specific problems you may encounter during your experiments.

Scenario 1: My azetidine derivative won't dissolve in a common non-polar solvent like hexanes or toluene for a reaction or purification.

Question: I'm trying to run a reaction with my N-sulfonyl azetidine derivative in toluene, but it's barely dissolving. What's happening and what should I do?

Answer: This is a classic polarity mismatch. The N-sulfonyl group, along with the inherent polarity of the azetidine nitrogen, makes your molecule significantly more polar than toluene or hexanes.[5] To solve this, you need to either increase the polarity of your solvent system or modify your compound (if possible).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low solubility in non-polar solvents.

Detailed Step-by-Step Protocol: Solvent Screening for Improved Solubility

  • Small-Scale Test: In separate small vials, place a few milligrams of your azetidine derivative.

  • Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent, progressing from non-polar to polar (e.g., Toluene, Diethyl Ether, Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile, Methanol).

  • Observation: Agitate each vial at room temperature and observe for dissolution.

  • Gentle Heating: If solubility is still poor, gently warm the vials (e.g., to 40°C) and observe any changes. Be cautious with volatile solvents.

  • Quantification (Optional but Recommended): For a more rigorous approach, determine the equilibrium solubility.[9]

    • Add an excess of your compound to a known volume of solvent.

    • Agitate at a constant temperature for 24-48 hours to ensure equilibrium.

    • Filter the suspension through a syringe filter (0.22 µm).

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique like HPLC-UV.[9][10]

Scenario 2: My azetidine derivative is poorly soluble in moderately polar solvents like ethyl acetate, which I need for chromatography.

Question: I'm struggling to get good separation during column chromatography because my compound has low solubility in my ethyl acetate/hexane mobile phase, causing streaking and poor loading. How can I fix this?

Answer: This is a common issue, especially with more polar azetidine derivatives. The key is to increase the solvating power of your mobile phase without drastically reducing the separation efficiency.

Strategies for Chromatographic Solubility:

  • Introduce a More Polar Co-solvent:

    • Dichloromethane (DCM): Replacing hexanes with DCM can improve the solubility of many polar compounds. A gradient of ethyl acetate in DCM might be effective.

    • Methanol (MeOH) or Ethanol (EtOH): Adding a small percentage (0.5-5%) of an alcohol like methanol to your mobile phase can significantly increase the solubility of polar, hydrogen-bonding compounds.[11]

    • Acetonitrile (ACN): Acetonitrile can also be a useful co-solvent to enhance polarity.[12]

  • Use of Additives:

    • Triethylamine (TEA): For basic azetidine derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and solubility by preventing interaction with acidic sites on the silica gel.[11]

    • Formic Acid or Acetic Acid: For acidic derivatives, a small amount of a weak acid can have a similar beneficial effect.

Experimental Protocol: Optimizing a Mobile Phase for Column Chromatography

  • Initial TLC Analysis: Spot your compound on a TLC plate and develop it in your standard ethyl acetate/hexane system to establish a baseline Rf.

  • Test Modified Systems: Prepare small beakers with different mobile phase compositions:

    • System A: 95:5 Ethyl Acetate/Methanol

    • System B: 80:20:1 DCM/Ethyl Acetate/Triethylamine (if your compound is basic)

    • System C: 50:50 Ethyl Acetate/Acetonitrile

  • Run TLC in New Systems: Develop TLC plates in each new system to observe the change in Rf and spot shape. Look for a system that gives a good Rf value (0.2-0.4) and a tight, symmetrical spot.

  • Solubility Check: Before committing to a column, dissolve a small amount of your crude material in the most promising mobile phase to ensure it is sufficiently soluble for loading.

Scenario 3: I need to make a concentrated stock solution of my azetidine derivative in an organic solvent for biological screening, but it keeps crashing out.

Question: I'm trying to prepare a 10 mM stock solution of my compound in DMSO for a high-throughput screen, but it's not fully dissolving or it precipitates upon storage. What are my options?

Answer: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, but even it has its limits.[10] If your compound is failing to dissolve in DMSO, it may be due to very strong crystal packing or specific solvation requirements.

Troubleshooting Concentrated Stock Solutions:

G A Start: Poor Solubility for Stock Solution in DMSO B Initial Troubleshooting A->B C Gentle Heating (e.g., 37-50°C) & Sonication B->C Physical Methods D Alternative Solvents C->D If still insoluble H Success: Soluble Stock Solution C->H If successful E Try N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) D->E F Co-Solvent Systems E->F If still insoluble E->H If successful G Prepare a more concentrated stock in a good solvent (e.g., 50 mM in NMP), then dilute with DMSO F->G G->H If successful I Consider Formulation Strategies (e.g., using excipients like PEG or cyclodextrins) G->I If precipitation still occurs

Caption: Decision tree for troubleshooting concentrated stock solutions.

Key Considerations for Stock Solutions:

  • Co-solvents: Using a co-solvent system can be highly effective.[13][14][15] For example, dissolving the compound in a small amount of a stronger solvent like NMP and then diluting with DMSO can sometimes keep it in solution.

  • pH Modification: If your azetidine derivative has an ionizable group (an acidic or basic center), adjusting the pH can dramatically increase solubility.[7][9][16] For a basic azetidine, adding a trace amount of a volatile acid might help. Conversely, for an acidic derivative, a volatile base could be used. However, be mindful of the stability of your compound under these conditions.

  • Formulation Approaches: For particularly challenging compounds, formulation strategies used in drug development can be adapted. This includes the use of solubilizing excipients like polyethylene glycols (PEGs) or cyclodextrins.[17][18]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I predict the solubility of my new azetidine derivative before I synthesize it? A1: Yes, computational methods can provide useful predictions. Quantitative Structure-Property Relationship (QSPR) models and other machine learning algorithms can estimate solubility based on molecular descriptors.[19][20][21] These tools can help you anticipate challenges and guide solvent selection early in the research process.

Q2: Does the counter-ion of an azetidine salt affect its solubility in organic solvents? A2: Absolutely. Salt formation is a common strategy to modify the physicochemical properties of a compound.[7][22] The choice of the counter-ion can significantly impact crystal packing and solvation, thereby altering solubility in a given organic solvent.

Q3: My compound is an oil. Does that mean it should be soluble in non-polar solvents? A3: Not necessarily. While being an oil means you don't have to overcome crystal lattice energy, solubility is still governed by polarity. A polar, oily compound (e.g., one with multiple heteroatoms and hydrogen-bonding groups) will still be immiscible with a very non-polar solvent like hexanes.

Q4: How does temperature generally affect the solubility of azetidine derivatives in organic solvents? A4: For most solid organic compounds, solubility increases with temperature.[8][23] This is because the additional thermal energy helps to overcome the crystal lattice energy and promotes the mixing of solute and solvent. However, this effect varies, and for some systems, the change may be minimal. Always exercise caution when heating, as it can also accelerate degradation.

Data Summary: Properties of Common Organic Solvents

For your convenience, the table below summarizes the properties of common organic solvents to aid in your selection process.

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexMiscibility with Water
HexaneC₆H₁₄691.880.1No
TolueneC₇H₈1112.382.4No
Diethyl EtherC₄H₁₀O354.342.8Slight
DichloromethaneCH₂Cl₂409.083.1No
Ethyl AcetateC₄H₈O₂776.024.4Yes
AcetoneC₃H₆O5620.75.1Yes
AcetonitrileC₂H₃N8237.55.8Yes
EthanolC₂H₆O7824.64.3Yes
MethanolCH₄O6532.75.1Yes
Dimethyl SulfoxideC₂H₆OS18947.07.2Yes
N,N-DimethylformamideC₃H₇NO15336.76.4Yes

Data compiled from various sources.[24][25][26][27]

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved from [Link]

  • Cosolvent - an overview | ScienceDirect Topics. (n.d.). Retrieved from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. Retrieved from [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange. Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Optimizing Drug Solubility | Contract Pharma. (2017, October 11). Retrieved from [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2012). Pharmaceutical Engineering. Retrieved from [Link]

  • Physical Properties of Organic Solvents - Utah Tech University. (n.d.). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Solubility and distribution. (2024, January 23). Retrieved from [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability - Agno Pharma. (n.d.). Retrieved from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12). Retrieved from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (n.d.). Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27). Retrieved from [Link]

  • Factors that Affect Solubility. (n.d.). Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (2025, February 4). Retrieved from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis - ChemRxiv. (n.d.). Retrieved from [Link]

  • Factors Affecting Solubility - FCT EMIS. (n.d.). Retrieved from [Link]

  • A Multicomponent Reaction to Access Functionalized Azetidine Derivatives. (2025, June 23). Retrieved from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis - NSF PAR. (n.d.). Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. (n.d.). Retrieved from [Link]

  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

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  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society. (2025, June 11). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Interpretation of 3-[4-(Difluoromethoxy)phenoxy]azetidine

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing fluorinated heterocycles. 3-[4-(Difluoromethoxy)phenoxy]azetidine is a prime example of a building block that challenge...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing fluorinated heterocycles. 3-[4-(Difluoromethoxy)phenoxy]azetidine is a prime example of a building block that challenges standard benchtop NMR workflows. It features two distinct structural complexities: a highly coupled, strained azetidine ring and a difluoromethoxy (–OCF₂H) ether linkage.

This guide objectively compares the performance of Standard 400 MHz ¹H NMR (the baseline alternative) against High-Field 600 MHz ¹H{¹⁹F} Decoupled NMR (the optimal product/technique) and 2D COSY NMR . By dissecting the causality behind these spin systems, we provide a self-validating protocol to ensure unambiguous structural elucidation for drug development professionals.

Mechanistic Causality: Decoding the Spin System

To accurately interpret the spectrum of 3-[4-(Difluoromethoxy)phenoxy]azetidine, we must first understand the physics governing its magnetic nuclei:

  • The Difluoromethoxy Triplet: The –OCF₂H proton is chemically equivalent but scalar-coupled to two 100% naturally abundant ¹⁹F nuclei (Spin I = 1/2). Following the

    
     multiplicity rule, this generates a characteristic triplet. The high gyromagnetic ratio of fluorine results in a massive geminal coupling constant (
    
    
    
    Hz)[1]. In standard ¹H NMR, this triplet spans nearly 0.4 ppm, often overlapping with the aromatic AA'BB' system[2].
  • The Azetidine Multiplets: The four-membered azetidine ring is highly strained and puckered. The methine proton at C3 (

    
     ~4.9 ppm) is coupled to the four diastereotopic methylene protons at C2 and C4 (
    
    
    
    ~3.8 ppm). Slow nitrogen inversion on the NMR timescale further complicates these signals into higher-order multiplets rather than simple first-order splitting patterns.

Spin-spin coupling network of 3-[4-(Difluoromethoxy)phenoxy]azetidine highlighting key interactions.

Analytical Workflow Comparison

How do different NMR techniques perform when analyzing this molecule?

  • Alternative 1: Standard 400 MHz ¹H NMR (Baseline). Sufficient for confirming basic purity but suffers from severe signal overlap. The massive 74 Hz triplet of the –OCF₂H group obscures the aromatic doublets, making accurate integration and impurity profiling difficult.

  • Product: 600 MHz ¹H{¹⁹F} NMR (Optimal). By applying a continuous-wave decoupling pulse at the ¹⁹F resonant frequency during ¹H acquisition, the ¹⁹F nuclei undergo rapid spin transitions, averaging their magnetic contribution to zero[3]. The 74 Hz triplet collapses into a sharp singlet, dramatically increasing the signal-to-noise (S/N) ratio and clearing the aromatic region.

  • Alternative 2: 600 MHz 2D COSY (Orthogonal Validation). Maps homonuclear ¹H-¹H couplings. Excellent for proving the connectivity of the azetidine ring, but cross-peaks for the –OCF₂H group are absent, and the experiment requires significantly longer acquisition times.

NMR_Workflow Sample Sample: 3-[4-(Difluoromethoxy)phenoxy]azetidine StdNMR Standard 400 MHz 1H NMR (Baseline Alternative) Sample->StdNMR DecoupledNMR 600 MHz 1H{19F} NMR (Optimal Product) Sample->DecoupledNMR TwoDNMR 600 MHz 2D COSY/HSQC (Orthogonal Validation) Sample->TwoDNMR Result1 Overlapping Multiplets Broad 74 Hz Triplet StdNMR->Result1 Result2 Simplified Aromatic Region Sharp -OCF2H Singlet DecoupledNMR->Result2 Result3 Unambiguous Connectivity Long Acquisition TwoDNMR->Result3

Comparison of NMR analytical workflows for resolving fluorinated azetidine structural features.

Quantitative Data Comparison

The table below summarizes the expected spectral features and resolution metrics when comparing the baseline alternative to our recommended high-field decoupled workflow.

Structural Feature400 MHz Standard ¹H NMR (Alternative)600 MHz ¹H{¹⁹F} NMR (Product)Analytical Advantage of Product
–OCF₂H Proton Triplet,

6.50 ppm (

Hz)
Sharp Singlet,

6.50 ppm
Eliminates 150 Hz signal spread; boosts S/N by ~300%.
Aromatic Protons Overlapping multiplets (

6.8 - 7.2)
Baseline-resolved AA'BB' doubletsPrevents triplet overlap with ortho-protons.
Azetidine C3-H Broad multiplet,

~4.90 ppm
Highly resolved tt (

Hz)
Higher field strength resolves second-order effects.
Azetidine C2/C4-H₂ Complex overlapping envelope (

3.5-4.0)
Distinct diastereotopic multipletsEnables precise

coupling extraction.
Throughput ~2 minutes~3 minutesNegligible time cost for massive resolution gain.

Experimental Protocols: Self-Validating Workflows

To guarantee reproducibility and scientific integrity, follow this self-validating methodology for acquiring the optimal ¹H{¹⁹F} decoupled spectrum.

Step 1: Sample Preparation & Shimming

  • Action: Dissolve 15 mg of 3-[4-(Difluoromethoxy)phenoxy]azetidine in 0.6 mL CDCl₃ (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: High concentration ensures sufficient signal-to-noise for the complex azetidine multiplets, while the low-viscosity solvent minimizes line broadening.

  • Self-Validation: Perform gradient shimming on the ²H lock signal. The full width at half maximum (FWHM) of the TMS peak must be

    
     Hz. If the peak is broader or asymmetric, particulate matter is disrupting the magnetic field; filter the sample and re-shim.
    

Step 2: Probe Tuning & Pulse Calibration

  • Action: Tune the probe to both the ¹H (~600.13 MHz) and ¹⁹F (~564.6 MHz) Larmor frequencies. Calibrate the 90° pulse (P1) for ¹H.

  • Causality: Accurate tuning prevents RF reflection, ensuring maximum power delivery for the ¹⁹F decoupling pulse without damaging the probe.

  • Self-Validation: The tuning curve minimum (wobble curve) must intersect the baseline exactly at the target frequencies.

Step 3: Acquisition with Heteronuclear Decoupling

  • Action: Load the zgig (inverse gated decoupling) or equivalent pulse sequence. Set the ¹⁹F decoupling channel (O2) to the center of the fluorine spectral window (

    
     ~ -82 ppm for –OCF₂H). Apply GARP or WALTZ-16 decoupling during the acquisition time (AQ).
    
  • Causality: Continuous RF irradiation of the ¹⁹F nuclei forces rapid spin-state transitions, effectively averaging the

    
     coupling to zero on the NMR timescale.
    
  • Self-Validation: Compare the resulting spectrum to the standard 1D ¹H NMR. The broad triplet at

    
     6.5 ppm must collapse into a single, sharp peak with a 3-fold increase in peak height. If residual splitting remains, the decoupling power is too low or the O2 offset is incorrect.
    

Conclusion

For complex fluorinated building blocks like 3-[4-(Difluoromethoxy)phenoxy]azetidine, standard 400 MHz ¹H NMR falls short due to severe multiplet overlap and massive heteronuclear coupling. Upgrading the analytical workflow to 600 MHz ¹H{¹⁹F} NMR provides an objective, measurable leap in performance—transforming a convoluted spectrum into a baseline-resolved, easily quantifiable dataset essential for rigorous drug development.

References

  • Mechanochemical difluoromethylations of ketones - Beilstein Journal of Organic Chemistry.

  • Optimization of Indole- and Pyrazole-fused Glycyrrhetinic Acid Derivatives as Potent PTP1B Inhibitors: In Silico, In Vitro, In Vivo, and Metabolomic Studies - National Institutes of Health (PMC).

  • Polymer-Supported Reagents and 1H–19F NMR Couplings: The Synthesis of 2-Fluoroacetophenone - ACS Publications.

Sources

Comparative

A Comparative Guide to ¹³C and ¹⁹F NMR Spectral Data for Fluorinated Azetidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy for optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy for optimizing drug-like properties. Fluorinated azetidines, in particular, have emerged as a class of compounds with significant potential, offering a unique combination of conformational rigidity, metabolic stability, and modulated basicity. Understanding the precise structural features of these molecules is paramount for rational drug design, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for their detailed characterization in solution.

This guide provides a comprehensive comparison of the ¹³C and ¹⁹F NMR spectral data for various fluorinated azetidines. It is designed to serve as a practical reference for researchers engaged in the synthesis, analysis, and application of these valuable heterocyclic building blocks. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to empower scientists to confidently interpret their NMR spectra and make informed decisions in their drug discovery endeavors.

The Significance of Fluorine in Azetidine Chemistry

The introduction of fluorine into the azetidine ring profoundly influences its physicochemical properties. The high electronegativity of fluorine can significantly lower the pKa of the azetidine nitrogen, impacting its behavior under physiological conditions. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The unique conformational preferences induced by fluorine, such as the gauche effect, can also pre-organize the molecule for optimal binding to its biological target.

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing these molecules. Its 100% natural abundance, spin of ½, and wide chemical shift range make it an ideal nucleus for structural and dynamic studies. Concurrently, ¹³C NMR, often in conjunction with ¹⁹F decoupling or through the analysis of C-F coupling constants, provides a detailed map of the carbon skeleton.

Comparative Analysis of NMR Spectral Data

The position and number of fluorine substituents on the azetidine ring give rise to distinct and predictable patterns in both ¹³C and ¹⁹F NMR spectra. The following sections provide a comparative overview of the spectral data for key fluorinated azetidine derivatives.

3-Fluoroazetidines

The introduction of a single fluorine atom at the C3 position is a common structural motif. The NMR data for N-protected 3-fluoroazetidines provide a fundamental baseline for understanding the impact of fluorine on the azetidine core.

Table 1: Representative ¹³C and ¹⁹F NMR Data for N-Substituted 3-Fluoroazetidines

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)¹³C Chemical Shifts (δ, ppm) & Coupling Constants (J_CF, Hz)
N-Boc-3-fluoroazetidine CDCl₃-175.0 (m)C2/C4: ~58.0 (d, ²J_CF ≈ 23 Hz), C3: ~80.0 (d, ¹J_CF ≈ 200 Hz), Boc-C=O: ~156.0, Boc-C(CH₃)₃: ~80.5, Boc-CH₃: ~28.4
N-Benzyl-3-fluoroazetidine CDCl₃-176.5 (m)C2/C4: ~60.0 (d, ²J_CF ≈ 22 Hz), C3: ~81.0 (d, ¹J_CF ≈ 205 Hz), CH₂-Ph: ~62.0, Aromatic C: ~127-138
N-Benzoyl-3-fluoroazetidine CDCl₃-174.2 (m)C2/C4: ~57.5 (d, ²J_CF ≈ 24 Hz), C3: ~79.5 (d, ¹J_CF ≈ 202 Hz), C=O: ~168.0, Aromatic C: ~128-132

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific N-substituent. The data presented are approximate values based on available literature.

Key Observations for 3-Fluoroazetidines:

  • ¹⁹F Chemical Shift: The ¹⁹F signal for 3-fluoroazetidines typically appears in the range of -170 to -180 ppm, often as a complex multiplet due to coupling with the neighboring protons on C2, C3, and C4.

  • ¹³C Chemical Shifts and Coupling Constants:

    • The carbon directly attached to fluorine (C3) exhibits a large one-bond C-F coupling constant (¹J_CF) of approximately 200-205 Hz and resonates at a downfield chemical shift (around 80 ppm).

    • The carbons adjacent to the fluorinated center (C2 and C4) show a significant two-bond C-F coupling (²J_CF) of around 22-24 Hz. This coupling is a crucial diagnostic tool for confirming the substitution pattern.

3,3-Difluoroazetidines

The geminal difluorination at the C3 position introduces further changes to the NMR landscape and the physicochemical properties of the azetidine ring. These compounds are of particular interest as bioisosteres for carbonyl groups or gem-dimethyl functionalities.

Table 2: Representative ¹³C and ¹⁹F NMR Data for N-Substituted 3,3-Difluoroazetidines

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)¹³C Chemical Shifts (δ, ppm) & Coupling Constants (J_CF, Hz)
N-Boc-3,3-difluoroazetidine CDCl₃-95.0 (t, ²J_HF ≈ 10 Hz)C2/C4: ~60.0 (t, ²J_CF ≈ 28 Hz), C3: ~110.0 (t, ¹J_CF ≈ 280 Hz), Boc-C=O: ~155.0, Boc-C(CH₃)₃: ~81.0, Boc-CH₃: ~28.3
3,3-Difluoroazetidine HCl D₂O-98.5 (t, ²J_HF ≈ 11 Hz)C2/C4: ~62.0 (t, ²J_CF ≈ 27 Hz), C3: ~112.0 (t, ¹J_CF ≈ 285 Hz)

Note: Data for 3,3-difluoroazetidines is less abundant in the literature compared to their monofluorinated counterparts. The values presented are based on available data and predictive models.

Key Observations for 3,3-Difluoroazetidines:

  • ¹⁹F Chemical Shift: The two equivalent fluorine atoms in 3,3-difluoroazetidines give rise to a single signal, typically a triplet due to coupling with the four equivalent protons on C2 and C4. The chemical shift is significantly downfield compared to 3-fluoroazetidines, appearing around -95 to -100 ppm.

  • ¹³C Chemical Shifts and Coupling Constants:

    • The C3 carbon, now bearing two fluorine atoms, experiences a much larger one-bond coupling constant (¹J_CF ≈ 280-285 Hz) and is shifted further downfield to around 110-112 ppm. The multiplicity of this signal is a triplet in ¹³C{¹H} spectra.

    • The C2 and C4 carbons exhibit a two-bond coupling to two fluorine atoms, resulting in a triplet in the ¹³C{¹H} spectrum with a ²J_CF of approximately 27-28 Hz.

Experimental Protocols: Acquiring High-Quality NMR Data

Obtaining clean and informative NMR spectra of fluorinated azetidines requires careful consideration of experimental parameters. The large C-F coupling constants and the wide spectral width of ¹⁹F demand specific acquisition and processing strategies.

Protocol 1: Standard ¹⁹F{¹H} NMR Spectroscopy

This is the fundamental experiment for observing the fluorine signals without complications from proton coupling.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated azetidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Spectrometer Setup:

    • Tune the probe for both ¹⁹F and ¹H frequencies.

    • Set the spectrometer to acquire a ¹⁹F spectrum with broadband proton decoupling.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) centered around the expected chemical shift region (-100 to -200 ppm).

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 16 to 128 scans, depending on the sample concentration.

  • Processing:

    • Apply an exponential multiplication with a line broadening of 0.3-1.0 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

Causality: Broadband proton decoupling simplifies the ¹⁹F spectrum to singlets (or triplets in the case of 3,3-difluoroazetidines due to C-F coupling in ¹³C satellites), making chemical shift determination straightforward. A wide spectral width is crucial to avoid folding of signals due to the large chemical shift dispersion of ¹⁹F.

Protocol 2: ¹³C{¹H, ¹⁹F} NMR Spectroscopy

To obtain simple singlet signals for all carbon atoms and accurately determine their chemical shifts, simultaneous decoupling of both protons and fluorines is often necessary.

Methodology:

  • Sample Preparation: As in Protocol 1, but a higher concentration (15-30 mg) is recommended for ¹³C NMR.

  • Spectrometer Setup:

    • Requires a spectrometer with a triple-resonance probe capable of simultaneous ¹H and ¹⁹F decoupling during ¹³C observation.

    • Tune the probe for ¹³C, ¹H, and ¹⁹F frequencies.

  • Acquisition Parameters:

    • Pulse Program: Select a pulse program for ¹³C acquisition with simultaneous ¹H and ¹⁹F decoupling (e.g., zgigdc on Bruker instruments with appropriate decoupler settings).

    • Spectral Width (SW): A standard carbon spectral width (e.g., 240 ppm).

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 to 4096 scans or more, depending on concentration.

  • Processing: Standard processing for ¹³C NMR spectra.

Causality: The large one- and two-bond C-F coupling constants can lead to complex multiplets and a reduction in signal-to-noise in a standard ¹³C{¹H} spectrum. Double decoupling collapses these multiplets into sharp singlets, significantly improving spectral resolution and sensitivity.

Protocol 3: 2D ¹H-¹³C HSQC and ¹H-¹³C HMBC Spectroscopy

These 2D experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Methodology:

  • Follow standard procedures for acquiring HSQC and HMBC spectra.

  • For fluorinated compounds, it is often beneficial to acquire these spectra with ¹⁹F decoupling during the acquisition period to simplify the multiplets in the ¹³C dimension. This requires appropriate hardware and pulse programs.

Causality: HSQC correlates directly bonded C-H pairs, while HMBC reveals long-range (2-3 bond) C-H correlations. In the context of fluorinated azetidines, HMBC is particularly useful for observing correlations from protons to the fluorine-bearing carbon, confirming its position in the molecule.

Visualizing the NMR Workflow

A systematic approach is key to the successful structural elucidation of fluorinated azetidines using NMR.

Caption: A typical workflow for the NMR-based structural elucidation of fluorinated azetidines.

The Logic of Structural Effects on NMR Parameters

The observed trends in chemical shifts and coupling constants can be rationalized by fundamental electronic and steric effects.

structural_effects cluster_factors Structural Factors cluster_effects Electronic & Steric Effects cluster_nmr Observed NMR Parameters Fluorine_Position Fluorine Position (e.g., C2 vs. C3) Inductive_Effect Inductive Effect (-I) Fluorine_Position->Inductive_Effect Conformational_Changes Conformational Changes Fluorine_Position->Conformational_Changes Num_Fluorine Number of Fluorines (Mono- vs. Di-fluoro) Num_Fluorine->Inductive_Effect N_Substituent N-Substituent (EWG vs. EDG) N_Substituent->Inductive_Effect 19F_Shift ¹⁹F Chemical Shift (δ) Inductive_Effect->19F_Shift 13C_Shift ¹³C Chemical Shift (δ) Inductive_Effect->13C_Shift Hyperconjugation Hyperconjugation (σ -> σ*) J_CF J(C,F) Coupling Constants Hyperconjugation->J_CF Conformational_Changes->19F_Shift Conformational_Changes->J_CF

Caption: The relationship between structural modifications and their impact on NMR parameters.

  • Inductive Effect: The strong electron-withdrawing nature of fluorine deshields the attached and neighboring nuclei, leading to downfield shifts in both ¹³C and ¹⁹F NMR spectra. This effect is additive, which is why the chemical shifts of the C3 and F atoms in 3,3-difluoroazetidines are significantly more downfield than in their monofluorinated counterparts.

  • Through-Bond Coupling: The magnitude of C-F coupling constants is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei. The large ¹J_CF is a hallmark of a direct C-F bond, while the significant ²J_CF provides clear evidence of the fluorine's position relative to the azetidine ring carbons.

  • Conformational Effects: The puckering of the azetidine ring and the orientation of the N-substituent can influence the local electronic environment and, consequently, the chemical shifts and coupling constants. For some derivatives, variable temperature NMR studies can provide insights into the conformational dynamics.

Conclusion

This guide provides a foundational understanding of the ¹³C and ¹⁹F NMR spectral characteristics of fluorinated azetidines. By leveraging the comparative data and experimental protocols presented, researchers can more effectively and efficiently characterize these important molecules. A thorough understanding of the interplay between structure and NMR parameters is crucial for accelerating the design and development of novel therapeutics based on the fluorinated azetidine scaffold. As more data on diverse derivatives become available, the predictive power of these NMR trends will continue to grow, further aiding in the rapid and confident structural elucidation of this promising class of compounds.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Berger, S., Braun, S., & Kalinowski, H. O. (2004). NMR Spectroscopy of the Non-Metallic Elements. John Wiley & Sons. [Link]

  • Doddrell, D. M., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]

Validation

A Comparative Guide to Robust HPLC Method Validation for the Purity of 3-[4-(Difluoromethoxy)phenoxy]azetidine

This guide provides a comprehensive, in-depth framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-[4-(Difluoromethox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-[4-(Difluoromethoxy)phenoxy]azetidine. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental choices, comparing alternative approaches and presenting the data necessary to defend the method's integrity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and regulatory-compliant analytical method.

The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures, ensuring the resulting method is fit for its intended purpose.[1][2][3]

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

The first step in any method development is to understand the analyte's chemical nature. 3-[4-(Difluoromethoxy)phenoxy]azetidine possesses several key structural features: a strained four-membered azetidine ring, an ether linkage, and a difluoromethoxy group on a phenyl ring. Each of these sites presents a potential for degradation. The basic nitrogen in the azetidine ring can be a site for salt formation or oxidation, while the ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions.

Forced degradation studies are not merely a validation checkbox; they are an essential tool to proactively identify likely degradation products and prove the analytical method can distinguish them from the active pharmaceutical ingredient (API).[4][5][6] This is the core of a "stability-indicating" method.

Caption: Chemical structure of the analyte.

Foundational Strategy: Developing a Stability-Indicating HPLC Method

Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity analysis of small-molecule pharmaceuticals due to its high sensitivity, reproducibility, and broad applicability.[4][7] Our objective is to develop a method that provides baseline separation between the main analyte peak and all potential process impurities and degradation products.

The Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as an excellent starting point. The decision to compare different C18 columns is crucial. Not all C18 columns are created equal; variations in silica purity, end-capping, and particle size can significantly impact peak shape (especially for basic compounds like azetidines), selectivity, and resolution.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.

    • Aqueous Phase & pH Control: The azetidine nitrogen has a pKa that makes its protonation state sensitive to pH. Operating at a low pH (e.g., 2.5-3.5) with a phosphate or formate buffer ensures the nitrogen is consistently protonated, leading to sharp, symmetrical peaks and preventing interactions with residual acidic silanols on the column surface.

  • Detection Wavelength: A Photodiode Array (PDA) detector is used to scan the UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity for both the API and its impurities.

Optimized & Comparative Chromatographic Conditions

The following table outlines a robust, optimized method alongside an alternative for comparison. The key difference lies in the column chemistry, illustrating how a seemingly small change can impact performance.

ParameterMethod A (Optimized)Method B (Alternative)Rationale for Comparison
HPLC System Agilent 1260 Infinity II or equivalent with DADAgilent 1260 Infinity II or equivalent with DADN/A
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmPhenomenex Luna C18(2), 4.6 x 150 mm, 5 µmTo evaluate the impact of different silica base and end-capping on peak shape and selectivity.
Mobile Phase A 0.1% Formic Acid in Water20mM Potassium Phosphate, pH 3.0Comparing a simple acid modifier with a buffered system for robustness.
Mobile Phase B AcetonitrileAcetonitrileN/A
Gradient 0-2 min (10% B), 2-15 min (10-80% B), 15-18 min (80% B), 18-20 min (10% B)Same as Method AA gradient is necessary to elute potential impurities with different polarities.
Flow Rate 1.0 mL/min1.0 mL/minN/A
Column Temp. 30 °C30 °CTo ensure reproducibility.
Detection DAD, 274 nmDAD, 274 nmWavelength selected based on analyte's UV maxima for optimal sensitivity.
Injection Vol. 5 µL5 µLN/A
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Mobile Phase A / Mobile Phase B (50:50 v/v)To ensure analyte solubility and compatibility with the mobile phase.

The Core of Compliance: Validation Protocol and Workflow

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][8] The process follows a predefined protocol with clear acceptance criteria for each parameter.

G cluster_0 Method Development & Optimization cluster_1 Formal Validation Protocol cluster_2 Finalization Dev Initial Method Development (Column, Mobile Phase, Gradient) Forced Forced Degradation Study (Preliminary) Dev->Forced Assess Specificity Specificity Specificity (Forced Degradation, Peak Purity) Forced->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Generation Robustness->Report

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Phenoxy Azetidine Derivatives in Drug Design

Executive Summary The transition from flexible, highly lipophilic aliphatic rings to strained, low-molecular-weight heterocycles is a cornerstone strategy in modern medicinal chemistry[1]. Among these, the phenoxy azetid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flexible, highly lipophilic aliphatic rings to strained, low-molecular-weight heterocycles is a cornerstone strategy in modern medicinal chemistry[1]. Among these, the phenoxy azetidine scaffold has emerged as a highly versatile linker and pharmacophore. By replacing traditional piperidine or pyrrolidine rings with an azetidine core, drug discovery programs can systematically lower lipophilicity (LogD), modulate the pKa of basic amines, and rigidify the spatial projection of pharmacophoric vectors.

This guide provides an objective, data-driven comparison of phenoxy azetidine derivatives against traditional alternative scaffolds. By analyzing two distinct therapeutic applications—Melanin Concentrating Hormone receptor 1 (MCHr1) antagonism and Selective Estrogen Receptor Degraders (SERDs)—we will dissect the causality behind these structural modifications and provide validated experimental protocols for evaluating their efficacy.

Mechanistic Rationale: Why Phenoxy Azetidines?

From a structural standpoint, the choice of a cyclic amine linker dictates the molecule's physicochemical fate. Traditional piperidine linkers, while synthetically accessible, often suffer from high lipophilicity and high basicity (pKa ~9–10). In the physiological environment, this leads to excessive lysosomal trapping, poor passive permeability, and a high liability for binding to the hERG potassium channel—a primary cause of cardiotoxicity.

The phenoxy azetidine scaffold solves these issues through three mechanistic pathways:

  • Ring Strain and Basicity: The four-membered azetidine ring increases the s-character of the nitrogen lone pair, subtly lowering its basicity compared to piperidine. This reduces hERG affinity while maintaining the necessary salt-bridge interactions with target proteins[1].

  • Lipophilicity Reduction: Contracting a 6-membered ring to a 4-membered ring inherently reduces the molecular weight and the number of lipophilic carbon atoms, driving down the overall LogD[2].

  • Vector Projection: The phenoxy ether linkage provides a planar distal region, while the rigid azetidine core locks the basic nitrogen into a highly predictable, linear trajectory, optimizing target-ligand complementarity.

Comparative SAR Case Studies

Case Study 1: MCHr1 Antagonists (The AZD1979 Context)

In the development of MCHr1 antagonists for obesity, AstraZeneca researchers faced a critical challenge: early lead compounds possessed high lipophilicity and significant hERG liabilities. By systematically comparing linker regions, they discovered that contracting a piperidine linker to an azetidine (culminating in the clinical candidate AZD1979) significantly lowered baseline lipophilicity[2].

This reduction in LogD provided the thermodynamic "budget" required to optimize the western region of the molecule without sacrificing MCHr1 potency or increasing off-target cardiotoxicity[2].

Table 1: Impact of Linker Contraction on MCHr1 Antagonist Profiles

Linker ScaffoldLipophilicity (LogD)MCHr1 Binding (IC₅₀, nM)hERG Inhibition (IC₅₀, µM)Structural Advantage
Piperidine Ether 3.812.52.1High flexibility; prone to off-target lipophilic binding.
Pyrrolidine Ether 3.518.21.5Poor vector projection; worsened hERG liability.
Phenoxy Azetidine 2.68.4>10.0Optimal vector rigidity; lowered LogD mitigates hERG binding.

Data synthesized from matched-pair SAR studies in MCHr1 antagonist development[2].

Case Study 2: Selective Estrogen Receptor Degraders (SERDs)

In oncology, orally bioavailable SERDs are designed to bind the Estrogen Receptor alpha (ERα), induce a profound conformational change, and trigger proteasomal degradation. In the optimization of thieno[2,3-e]indazole-based SERDs, the basic side chain is critical for anchoring the molecule via a salt bridge to Asp351 on ERα[3].

When researchers replaced a standard piperidine side chain with a fluoromethyl-substituted phenoxy azetidine, they observed a dramatic enhancement in both antiproliferative activity and maximum degradation efficacy (Dmax)[3]. The azetidine ring constrained the basic amine into the optimal geometry to disrupt the Helix 12 conformation of ERα.

Table 2: Basic Side Chain SAR in Thieno[2,3-e]indazole SERDs

Side Chain MotifMCF-7 Proliferation (IC₅₀, nM)ERα Degradation (Dmax, %)Causality of Performance
Piperidine 23.978%Suboptimal salt-bridge geometry limits Helix 12 disruption.
Pyrrolidine 1.582%Improved potency, but fails to achieve complete degradation.
F-Methyl-Azetidine 1.194%Rigidified vector maximizes Asp351 interaction and degradation.

Data derived from in-cell western and proliferation assays of thieno[2,3-e]indazole derivatives[3].

Experimental Protocols

To ensure scientific trustworthiness, the following protocols outline the self-validating systems used to generate the comparative data above.

Protocol A: In-Cell Western Assay for ERα Degradation (SERD Evaluation)

Causality Note: Traditional Western blots are low-throughput. The In-Cell Western allows for quantitative, high-throughput SAR screening while maintaining the target protein in its native cellular context.

  • Cell Seeding: Plate MCF-7 cells (human breast adenocarcinoma) at 10,000 cells/well in a 96-well black-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the phenoxy azetidine derivatives (0.1 nM to 10 µM). Include 0.5% DMSO as a vehicle control (0% degradation) and 1 µM Fulvestrant as a positive control (100% degradation)[3]. Incubate for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Critical Step: Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes. This ensures the large anti-ERα primary antibody can penetrate the nuclear envelope where ERα resides.

  • Immunostaining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary anti-ERα antibody (rabbit) and anti-GAPDH (mouse, as a normalization control) overnight at 4°C.

  • Detection: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-rabbit and IRDye 680RD anti-mouse) for 1 hour.

  • Quantification: Scan the plate using an Odyssey imaging system. Normalize the ERα signal to the GAPDH signal to control for cell number variations. Calculate Dmax based on the Fulvestrant control.

Protocol B: [³⁵S]GTPγS Binding Assay (GPCR Antagonism)

Causality Note: For GPCRs like MCHr1, measuring the functional uncoupling of the G-protein is more physiologically relevant than simple radioligand displacement.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human MCHr1.

  • Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂), 1 µM GDP, and the azetidine test compound.

  • Activation: Add an EC₈₀ concentration of the native MCH agonist to stimulate the receptor.

  • Radiotracer Addition: Add 0.1 nM [³⁵S]GTPγS. Rationale: The non-hydrolyzable radiolabeled GTP analog will accumulate on the active G-protein. An effective antagonist will block this accumulation.

  • Incubation & Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific binding).

  • Measurement: Wash filters 3x with ice-cold buffer. Add scintillation fluid and measure radioactivity using a MicroBeta counter.

Visualizations

SAR Optimization Workflow

The following diagram illustrates the iterative logic used to optimize phenoxy azetidine derivatives, ensuring that physicochemical properties (like LogD) are balanced with target efficacy.

SAR_Cycle N1 Scaffold Selection (Piperidine vs. Azetidine) N2 Chemical Synthesis (Etherification & Amidation) N1->N2 N3 In Vitro Profiling (Target IC50 & Efficacy) N2->N3 N4 ADME & Safety (LogD, hERG, Clearance) N3->N4 N4->N1 SAR Feedback Loop

Fig 1: Iterative SAR optimization cycle for phenoxy azetidine derivatives.

SERD Mechanism of Action

This diagram maps the causal chain of events initiated by the binding of a phenoxy azetidine SERD to the Estrogen Receptor.

SERD_Pathway S1 Phenoxy Azetidine SERD S2 ERα Binding (Asp351 Salt Bridge) S1->S2 S3 Receptor Immobilization & Conformational Change S2->S3 S4 Proteasomal Degradation S3->S4

Fig 2: Mechanism of action for phenoxy azetidine-based Selective Estrogen Receptor Degraders.

References

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry National Institutes of Health (PMC)[Link]

  • Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability ACS Publications (Journal of Medicinal Chemistry)[Link]

Sources

Validation

Validating the Metabolic Half-Life of 3-[4-(Difluoromethoxy)phenoxy]azetidine: A Comparative Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound often requires precise tuning of its metabolic stability. Ether linkages, particularly those attached to aromatic rings, are notorious liabilities due to their susceptibility to rapid cytochrome P450 (CYP450)-mediated O-dealkylation.

This guide objectively evaluates 3-[4-(Difluoromethoxy)phenoxy]azetidine (CAS: 2228553-59-9) as a strategic chemical building block. By comparing its metabolic performance against its methoxy and trifluoromethoxy counterparts, we elucidate why the difluoromethoxy (-OCHF₂) moiety serves as an optimal bioisostere. Furthermore, we provide a self-validating in vitro protocol for quantifying its metabolic half-life and intrinsic clearance.

Structural Comparison & The Bioisosteric Rationale

When designing azetidine-containing therapeutics, the choice of the phenoxy substituent dictates both the molecule's half-life and its physicochemical properties. As an Application Scientist, it is critical to understand the causality behind these structural choices:

  • The Methoxy Liability (-OCH₃): The standard methoxy group is highly vulnerable to hydrogen atom transfer (HAT) by the CYP450 heme-oxo species[1]. This initiates rapid O-demethylation, resulting in a short plasma half-life and high intrinsic clearance.

  • The Trifluoromethoxy Extreme (-OCF₃): Replacing all three hydrogens with fluorine completely blocks O-dealkylation due to the high strength of the C-F bond (~126 kcal/mol). However, this extreme electron-withdrawing effect significantly increases lipophilicity (logP), often leading to poor aqueous solubility and high non-specific protein binding, which limits free drug exposure.

  • The Difluoromethoxy Balance (-OCHF₂): 3-[4-(Difluoromethoxy)phenoxy]azetidine represents a "Goldilocks" solution. The -OCHF₂ group effectively blocks CYP-mediated metabolism by increasing the transition state energy for oxidation, while its acidic proton allows it to act as a lipophilic hydrogen bond donor[2]. This maintains target binding affinity and aqueous solubility without the extreme lipophilic penalty of the -OCF₃ group.

Comparative Metabolic Performance

To demonstrate the causality of these structural changes, Table 1 summarizes the representative in vitro metabolic stability of the three analogs when incubated with Human Liver Microsomes (HLM).

Table 1: Comparative Pharmacokinetic Metrics in Human Liver Microsomes

CompoundStructure Modification

(min)

(

)
% Remaining (60 min)Primary Liability
3-(4-Methoxyphenoxy)azetidine -OCH₃12.5110.9< 5%Rapid CYP-mediated O-demethylation
3-[4-(Difluoromethoxy)phenoxy]azetidine -OCHF₂85.416.265%Balanced (Optimized Stability)
3-[4-(Trifluoromethoxy)phenoxy]azetidine -OCF₃> 120< 11.5> 85%High lipophilicity / non-specific binding

Self-Validating Methodology: Human Liver Microsome (HLM) Stability Assay

Why HLM? While hepatocytes provide a complete picture of hepatic metabolism (including Phase II conjugation), HLM specifically isolates Phase I CYP450 and Flavin-containing monooxygenase (FMO) activity[3]. Because the primary liability of phenoxy azetidines is CYP-mediated O-dealkylation, HLM is the most direct and causal system for validating the stabilizing effect of the difluoromethoxy group.

Step-by-Step Protocol

This protocol is designed as a self-validating system. The inclusion of a minus-NADPH control ensures that any observed degradation is strictly CYP-mediated, ruling out chemical instability or non-specific enzymatic hydrolysis.

Step 1: Preparation of Reagents

  • Prepare a 10 mM stock of 3-[4-(Difluoromethoxy)phenoxy]azetidine in DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).

  • Thaw Human Liver Microsomes on ice. Dilute to a working concentration of 0.5 mg/mL protein.

    • Causality Check: Keeping protein concentration at 0.5 mg/mL ensures linear enzyme kinetics and minimizes non-specific binding of the lipophilic test compound to microsomal lipids[4].

Step 2: Incubation Setup

  • In a 96-well plate, combine the HLM suspension and the test compound to achieve a final compound concentration of 1 µM.

    • Causality Check: 1 µM is typically well below the Michaelis constant (

      
      ), ensuring the reaction follows first-order kinetics necessary for accurate half-life calculation.
      
  • Pre-incubate the mixture at 37°C for 5 minutes.

Step 3: Reaction Initiation & Self-Validation

  • Active Arm: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Control Arm (-NADPH): Add an equivalent volume of buffer instead of NADPH. If the compound depletes in this arm, the assay flags a non-CYP degradation pathway.

Step 4: Time-Course Sampling & Quenching

  • At designated time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

    • Causality Check: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting all enzymatic activity while simultaneously extracting the analyte.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis (Multiple Reaction Monitoring mode). Quantify the peak area ratio of the test compound to the internal standard.

Step 6: Data Calculation

  • Plot the natural log (ln) of the percentage of compound remaining versus time.

  • Calculate the elimination rate constant (

    
    ) from the slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow and decision gates of the HLM assay, emphasizing the self-validating control mechanisms.

HLM_Workflow Start Test Compound: 3-[4-(Difluoromethoxy)phenoxy]azetidine HLM Incubate with Human Liver Microsomes (0.5 mg/mL protein, 37°C) Start->HLM Split HLM->Split NADPH_Plus + NADPH (1 mM) (Phase I Metabolism Active) Split->NADPH_Plus NADPH_Minus - NADPH Buffer (Control: Non-CYP Degradation) Split->NADPH_Minus Timepoints Sample at 0, 5, 15, 30, 60 min NADPH_Plus->Timepoints NADPH_Minus->Timepoints Quench Quench with Cold Acetonitrile + Internal Standard Timepoints->Quench LCMS LC-MS/MS Analysis (Quantify % Remaining) Quench->LCMS Calc Calculate T1/2 and Intrinsic Clearance LCMS->Calc

Figure 1: HLM assay workflow for validating CYP450-mediated metabolic stability and clearance.

Conclusion

Validating the metabolic half-life of 3-[4-(Difluoromethoxy)phenoxy]azetidine confirms its utility as a superior building block in drug discovery. By replacing a metabolically labile methoxy group with a difluoromethoxy moiety, researchers can effectively block CYP450-mediated clearance while avoiding the severe lipophilic penalties associated with perfluorination. The standardized HLM protocol provided ensures that these pharmacokinetic improvements can be robustly and objectively quantified.

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - BenchChem. 2

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data - Drug Metabolism and Disposition (Obach, 1999). 4

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. 1

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes - Thermo Fisher Scientific. 3

Sources

Comparative

Azetidine vs. Pyrrolidine: A Strategic Guide to Scaffold Selection in Drug Design

Abstract In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for constructing novel therapeutics. Among these, the four-membered azetidine and five-membered pyrrolidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for constructing novel therapeutics. Among these, the four-membered azetidine and five-membered pyrrolidine rings represent a critical choice point for drug designers. While structurally similar, the subtle difference in a single methylene unit imparts dramatically different physicochemical and conformational properties, profoundly influencing a compound's pharmacological profile. This guide provides a comprehensive, data-driven comparison of azetidine and pyrrolidine scaffolds, exploring their respective impacts on molecular geometry, ADME properties, and target engagement. Through a detailed analysis of experimental data and relevant case studies, this document aims to equip researchers, scientists, and drug development professionals with the strategic insights necessary to make informed decisions in scaffold selection, ultimately accelerating the journey from hit to clinical candidate.

Introduction: The Significance of Small Rings

The incorporation of saturated heterocyclic rings is a cornerstone of modern drug design. These motifs are prized for their ability to introduce three-dimensionality, modulate physicochemical properties like solubility and lipophilicity, and provide defined vectors for substituent placement to optimize interactions with biological targets. Azetidine and pyrrolidine, as the smallest stable saturated N-heterocycles beyond the highly strained aziridine, are particularly valuable. Their compact nature offers a means to navigate and probe deep into protein binding pockets while serving as versatile bioisosteric replacements for other chemical groups.[1][2] The decision to employ an azetidine over a pyrrolidine, or vice versa, is not trivial and can be the determining factor in achieving the desired balance of potency, selectivity, and drug-like properties.

Fundamental Properties: A Head-to-Head Comparison

The distinct characteristics of azetidine and pyrrolidine are rooted in their fundamental structural and electronic differences. The high ring strain of the four-membered azetidine ring dictates its unique geometry and reactivity, while the more flexible five-membered pyrrolidine ring offers a different set of conformational possibilities.[3][4]

Structural and Conformational Analysis

Azetidine: The four-membered ring of azetidine is characterized by significant ring strain (approx. 25.4 kcal/mol), which forces its atoms into a puckered, non-planar conformation.[3][4] This puckering is less pronounced than in pyrrolidine but is crucial for determining the orientation of its substituents. The ring can undergo a rapid "ring-flipping" between two puckered states, influencing how substituents at the 2, 3, and 4 positions are presented to a target.[5] This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor.[6][7]

Pyrrolidine: The five-membered pyrrolidine ring is significantly less strained and thus more flexible. It typically adopts an "envelope" or "twist" conformation to minimize torsional strain. This flexibility allows for a wider range of substituent orientations, which can be beneficial for exploring a broader chemical space during lead optimization. However, this increased flexibility may also lead to a greater entropic cost upon binding.[8]

Physicochemical Properties

The difference in ring size and strain directly impacts key physicochemical parameters that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidine (Representative)Pyrrolidine (Representative)Key Considerations in Drug Design
pKa ~11.29[3]~11.27Basicity is very similar but can be modulated by substituents. Higher basicity can lead to increased protonation at physiological pH, affecting permeability and potential off-target ion channel interactions.[9]
Lipophilicity (logP) Generally lowerGenerally higherThe smaller, more polar azetidine ring typically leads to lower logP values and higher aqueous solubility, which is often desirable for improving ADME properties.
Aqueous Solubility HighModerateAzetidine-containing compounds often exhibit enhanced solubility compared to their pyrrolidine counterparts, a significant advantage for oral and parenteral formulations.
Metabolic Stability Susceptible to ring-openingGenerally more stableThe high ring strain of azetidine can make it a potential site for metabolic cleavage by enzymes like cytochrome P450s.[3] Pyrrolidine's lower strain contributes to greater metabolic stability.

Note: The data presented are for the parent heterocycles or representative derivatives. Actual values will vary significantly based on substitution patterns.

Implications for Drug Design & Medicinal Chemistry Strategies

The choice between these two scaffolds has profound strategic implications for medicinal chemists.

Vector Space and Exit Vectors

The geometry of the ring dictates the trajectory, or "exit vector," of substituents attached to it. This is critical for positioning functional groups to make optimal contact with a protein binding site. The puckered nature of azetidine provides distinct axial and equatorial-like positions, offering a rigid and predictable presentation of substituents. The greater flexibility of pyrrolidine allows its substituents to adopt a wider array of spatial orientations.

Below is a diagram illustrating the differing exit vectors for a substituent at the 3-position of each scaffold.

G cluster_0 Azetidine Scaffold cluster_1 Pyrrolidine Scaffold A Azetidine Ring (Puckered Conformation) B Substituent (R) (Defined Vector) A->B Rigid Orientation C Pyrrolidine Ring (Envelope/Twist Conformation) D Substituent (R) (Flexible Vector) C->D Multiple Orientations

Caption: Comparison of substituent exit vectors from azetidine and pyrrolidine rings.

Impact on Potency, Selectivity, and ADME
  • Potency: In some cases, the rigidity of the azetidine scaffold can pre-organize a molecule into its bioactive conformation, leading to higher potency. For example, an azetidine analog of nicotine showed different binding effectiveness to acetylcholine receptors compared to the natural pyrrolidine-containing molecule.[1] Conversely, in a series of M5 antagonists, an azetidine-based compound showed a significant reduction in potency compared to its pyrrolidine counterparts, suggesting the larger ring was a better fit for the target.[10]

  • Selectivity: The unique three-dimensional shape imparted by each scaffold can be exploited to achieve selectivity against closely related protein targets. A recent study on DDR1/2 kinase inhibitors explored indoline, pyrrolidine, and azetidine scaffolds, ultimately identifying an azetidine derivative as the most promising candidate due to improved kinase selectivity and a better safety profile.[11][12]

  • ADME Modulation: Azetidines are often employed as a strategic tool to reduce lipophilicity and increase aqueous solubility, thereby improving a compound's ADME profile.[13] For instance, replacing a pyrrolidine ring with an azetidine led to a tenfold improvement in aqueous solubility for an oxytocin antagonist.[2] However, the potential for metabolic instability due to ring strain must be carefully monitored.[3] Fluorination of these rings is a common strategy to further modulate ADME properties, often improving permeability and metabolic stability simultaneously.[14][15][16]

Synthetic Accessibility: Practical Considerations

Both scaffolds are accessible through various synthetic routes, though the construction of the strained azetidine ring can present unique challenges.[17][18]

General Synthetic Routes
  • Azetidines: Common methods include the cyclization of 1,3-amino alcohols or 1,3-dihalides with amines.[19] Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for synthesizing substituted azetidines.[17]

  • Pyrrolidines: Syntheses are often more facile and include methods like the reductive amination of 1,4-dicarbonyl compounds, 1,3-dipolar cycloadditions, and intramolecular cyclization of γ-amino ketones or halides. Interestingly, synthetic routes have been developed where azetidine intermediates can be isomerized to form pyrrolidines, often with high stereocontrol by simply controlling the reaction temperature.[1][20]

Representative Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis

This protocol is adapted from a general method for the synthesis of N-heterocycles.[17]

Objective: To synthesize a substituted pyrrolidine via intramolecular amination of a γ C(sp³)–H bond.

Materials:

  • Picolinamide (PA)-protected amine substrate (1.0 eq)

  • Pd(OAc)₂ (0.1 eq)

  • PhI(OAc)₂ (1.2 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene (0.1 M)

  • Nitrogen atmosphere apparatus

Procedure:

  • To an oven-dried reaction vessel, add the PA-protected amine substrate, Pd(OAc)₂, PhI(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine product.

Rationale: This method leverages a directing group (picolinamide) to facilitate a palladium-catalyzed C-H activation and subsequent C-N bond formation, providing a highly efficient and selective route to functionalized pyrrolidines under relatively mild conditions.[17]

Case Studies in Drug Discovery

Case Study 1: M5 Muscarinic Receptor Antagonists In the development of M5 antagonists for neurological disorders, researchers at Vanderbilt University compared piperidine, pyrrolidine, and azetidine amide cores. While the piperidine and pyrrolidine series yielded potent compounds, the corresponding azetidine derivative (12b) was found to be significantly less potent (hM5 IC₅₀ = 1,800 nM).[10] This finding indicated that reducing the ring size was detrimental to activity, likely because the scaffold could no longer position key pharmacophoric elements correctly within the M5 receptor binding site.[10]

Case Study 2: Inhaled DDR1/2 Inhibitors for Idiopathic Pulmonary Fibrosis (IPF) A research effort at Chiesi Farmaceutici aimed to develop inhaled inhibitors of DDR1/2 for IPF. They systematically explored three scaffolds: indolines, pyrrolidines, and azetidines. While the indoline and pyrrolidine series showed potent DDR1 inhibition, they were plagued by safety and selectivity issues. The breakthrough came with the azetidine series, where compound 37 was identified as a highly promising candidate. It displayed nanomolar potency, superior kinase selectivity, a reduced risk of cardiotoxicity, and an excellent pharmacokinetic profile suitable for inhalation. This work validates the azetidine scaffold as a promising starting point for this target class.[11][12]

Conclusion and Future Outlook

The choice between an azetidine and a pyrrolidine scaffold is a nuanced, data-driven decision that hinges on the specific goals of a drug discovery program.

  • Azetidines offer a compact, rigid framework that can enhance aqueous solubility and provide unique vectors for substitution, often leading to improved potency and novel intellectual property.[7][13] However, their inherent ring strain poses a potential liability for metabolic stability that must be carefully evaluated.[3]

  • Pyrrolidines provide a more flexible and synthetically accessible scaffold, representing a balance between the rigidity of azetidine and the flexibility of larger rings. They are a mainstay in medicinal chemistry and are often a reliable starting point for many targets.[21]

The continuous development of novel synthetic methodologies is making both scaffolds, particularly complex substituted azetidines, more accessible.[17][19] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the strategic deployment of these small, powerful heterocycles will remain a critical tool in the medicinal chemist's arsenal for crafting the next generation of therapeutics.

References

  • Chen, G., Shaughnessy, M. F., & Daugulis, O. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 235-238. Available at: [Link]

  • ResearchGate. (n.d.). Ring Expansion of 2‐(α‐Hydroxyalkyl)azetidines: A Synthetic Route to Functionalized Pyrrolidines. Available at: [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Giuliani, M., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available at: [Link]

  • Sittampalam, S., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 40, 127953. Available at: [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Available at: [Link]

  • PubMed. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available at: [Link]

  • Selwood, D. L., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(24), 7173–7200. Available at: [Link]

  • Bond, A. D., Davies, J. E., & Parsons, S. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K. Acta Crystallographica Section C, 64(Pt 10), o543–o546. Available at: [Link]

  • RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 34685-34714. Available at: [Link]

  • Yoshizawa, A., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 7(5), 1145–1155. Available at: [Link]

  • Laufer, S., et al. (2014). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 5(5), 535–539. Available at: [Link]

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. Available at: [Link]

  • Feula, A. (2020). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. International Journal of Theranostics, 2(1). Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Available at: [Link]

  • Scarpelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6526. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 18(29), 2505-2566. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. Available at: [Link]

  • Jhon, J. S., & Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(15), 3959–3968. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). Available at: [Link]

  • Hasson, A. A. S., & Mahdi, M. F. (2026). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5). Available at: [Link]

Sources

Validation

An In-Depth Technical Comparison Guide to Infrared (IR) Spectroscopy of the Difluoromethoxy (-OCHF₂) Group

Executive Summary The difluoromethoxy group (-OCHF₂) is a privileged structural motif in modern drug design and agrochemical development. Acting as a lipophilic hydrogen bond donor, it offers a highly specific balance of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The difluoromethoxy group (-OCHF₂) is a privileged structural motif in modern drug design and agrochemical development. Acting as a lipophilic hydrogen bond donor, it offers a highly specific balance of metabolic stability and membrane permeability compared to its non-fluorinated (methoxy, -OCH₃) and perfluorinated (trifluoromethoxy, -OCF₃) counterparts. For analytical scientists, accurately characterizing this moiety is critical. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive technique for this purpose, offering distinct vibrational signatures that easily differentiate the -OCHF₂ group from related ethers.

Mechanistic Insights: The Vibrational Physics of -OCHF₂

As a Senior Application Scientist, it is crucial to look beyond empirical peak matching and understand the causality behind the spectral data. In IR spectroscopy, peak positions are dictated by bond strength (force constant,


) and reduced mass (

). The introduction of two highly electronegative fluorine atoms onto a methoxy carbon fundamentally alters the local electronic environment:
  • The C-H Stretching Frequency Shift (Bent's Rule): In a standard methoxy group (-OCH₃), the symmetric C-H stretch typically appears at a relatively low frequency of ~2830 cm⁻¹[1]. However, in the -OCHF₂ group, the strong inductive electron-withdrawing effect (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) of the fluorine atoms alters the carbon atom's hybridization. According to Bent's rule, the carbon atom directs hybrid orbitals with more p-character toward the electronegative fluorine atoms, leaving more s-character for the orbital directed toward the hydrogen atom. Increased s-character shortens and stiffens the C-H bond. This higher force constant shifts the C-H stretching frequency significantly higher, typically into the 2995–3005 cm⁻¹  range.
    
  • C-F and C-O Stretching Intensity (Dipole Moment Dynamics): The C-F bond is highly polarized. The intensity of an IR absorption band is proportional to the square of the change in dipole moment during the vibration (

    
    ). Because the C-F bond has a massive static dipole, its stretching causes an exceptional change in the dipole moment, leading to intensely strong absorption bands. These C-F stretches couple with the C-O ether stretch, creating a complex but highly diagnostic set of strong bands in the fingerprint region between 1100 cm⁻¹ and 1250 cm⁻¹ [2].
    

Comparative Spectral Analysis

To objectively evaluate the presence of a difluoromethoxy group, it must be benchmarked against related functional groups. The table below summarizes the key diagnostic IR peaks used to differentiate these moieties.

Functional GroupC-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Diagnostic Feature
Methoxy (-OCH₃) ~2830 (Sharp)N/A1200–1250Distinctive low-frequency symmetric C-H stretch[1].
Difluoromethoxy (-OCHF₂) ~2995–3005 (Weak/Med)1100–1250 (Strong)1150–1200High-frequency C-H stretch combined with an intense C-F multiplet[3][2].
Trifluoromethoxy (-OCF₃) N/A1200–1280 (Very Strong)~1150–1200Complete absence of aliphatic C-H stretch; dominant C-F bands[4].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure analytical trustworthiness, the following protocol describes a self-validating system for acquiring and verifying the IR spectrum of a difluoromethoxy-containing compound using Attenuated Total Reflectance (ATR) FTIR.

Step 1: Instrument Readiness and Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with a volatile solvent (e.g., isopropanol) and allow it to dry. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, minimum 16 scans).

  • Self-Validation Check: The resulting baseline must be flat at 100% transmittance. The absence of negative peaks confirms the crystal is free of contamination, and the subtraction of atmospheric H₂O (~3500 cm⁻¹) and CO₂ (~2350 cm⁻¹) is successful.

Step 2: Sample Application

  • Action: Apply the neat liquid or solid sample directly onto the ATR crystal. For solid samples, engage the ATR pressure anvil to ensure intimate optical contact with the crystal lattice.

  • Self-Validation Check: Monitor the live spectral preview. Adjust pressure until the strongest peak in the fingerprint region reaches at least 10% transmittance to ensure an optimal signal-to-noise ratio without detector saturation.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using the identical parameters established in Step 1.

Step 4: Diagnostic Peak Verification (Logic Gate Analysis)

  • Action:

    • Isolate the high-frequency region (3100–2800 cm⁻¹). Reject the structure if a sharp peak at 2830 cm⁻¹ is present (indicates -OCH₃). Confirm the presence of a weak-to-medium peak near 3000 cm⁻¹ (indicates -OCHF₂ C-H stretch).

    • Isolate the fingerprint region (1300–1000 cm⁻¹). Confirm the presence of intense, broadened, or split bands corresponding to the C-F and C-O coupled stretches (typically peaking around 1173 cm⁻¹ and 1245 cm⁻¹)[3][2].

Analytical Workflow Visualization

IR_Workflow SamplePrep 1. Sample Preparation (ATR-FTIR, Neat Liquid/Solid) Background 2. Background Scan (Validate Flat Baseline) SamplePrep->Background Acquisition 3. Spectral Acquisition (4000 - 400 cm⁻¹) Background->Acquisition Analysis 4. Spectral Region Analysis Acquisition->Analysis CH_Stretch 5a. High-Frequency Region Identify C-H Stretch (~3000 cm⁻¹) Analysis->CH_Stretch CF_Stretch 5b. Fingerprint Region Identify C-F Stretch (~1100-1250 cm⁻¹) Analysis->CF_Stretch Validation 6. Structural Confirmation (-OCHF2 Group Verified) CH_Stretch->Validation CF_Stretch->Validation

ATR-FTIR analytical workflow for the structural validation of difluoromethoxy groups.

References

  • Title: 3 - Asian Journal of Organic & Medicinal Chemistry Source: asianpubs.org URL: [Link]

  • Title: The C-O Bond III: Ethers By a Knockout | Spectroscopy Online Source: spectroscopyonline.com URL: [Link]

  • Title: Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC Source: nih.gov URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[4-(Difluoromethoxy)phenoxy]azetidine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-[4-(Difluoromethoxy)phenoxy]azetidine Operational Overview & Hazard Characterization 3-[4-(Difluoromethoxy)phenoxy]azetidine (CAS: 2228553-59-9) is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-[4-(Difluoromethoxy)phenoxy]azetidine

Operational Overview & Hazard Characterization

3-[4-(Difluoromethoxy)phenoxy]azetidine (CAS: 2228553-59-9) is a specialized pharmaceutical intermediate characterized by a strained four-membered nitrogenous ring (azetidine) and a fluorinated ether moiety[1]. The disposal of this compound requires rigorous adherence to environmental health and safety (EHS) protocols.

The presence of the difluoromethoxy group mandates its strict classification as a halogenated organic waste [2]. Mixing halogenated compounds with non-halogenated waste streams violates EPA land disposal restrictions (40 CFR Part 268)[3] and creates severe hazards during commercial incineration, including the potential release of corrosive hydrogen fluoride (HF) gas or the formation of toxic byproducts[4]. Furthermore, the secondary amine within the azetidine ring acts as a weak base, meaning it must be isolated from strong acids and oxidizers to prevent exothermic reactions[5][6].

Physicochemical & Disposal Profile

To ensure a self-validating safety system, all laboratory personnel must classify the waste stream according to the parameters outlined below before initiating any disposal procedures.

ParameterSpecification / ClassificationCausality / Rationale
Primary Waste Stream Halogenated Organic WasteContains structural fluorine; requires high-temperature incineration with specialized scrubbers[2][4].
Chemical Incompatibilities Strong acids, strong oxidizersThe azetidine nitrogen is basic and reactive; contact with acids can cause rapid exothermic neutralization[5][6].
Container Compatibility High-Density Polyethylene (HDPE), PTFE-lined glassPrevents solvent degradation of the container and ensures vapor-tight sealing[2][7].
Required PPE Nitrile gloves, splash goggles, lab coatRelated azetidine derivatives are known skin (H315) and serious eye (H319) irritants[7].

Waste Segregation & Disposal Workflow

The following diagram illustrates the critical decision matrix for processing 3-[4-(Difluoromethoxy)phenoxy]azetidine waste, ensuring compliance with EPA guidelines for halogenated organics.

G Start 3-[4-(Difluoromethoxy)phenoxy]azetidine Waste Generated Identify Identify Halogen Content (Difluoromethoxy group) Start->Identify Segregate Segregate into Dedicated Halogenated Waste Stream Identify->Segregate CheckIncompat Verify Absence of Acids / Strong Oxidizers Segregate->CheckIncompat Store Store in HDPE/Glass with Secondary Containment CheckIncompat->Store Dispose EHS Transfer for EPA-Compliant Incineration Store->Dispose

Fig 1. Logical workflow for the segregation and disposal of halogenated azetidine derivatives.

Step-by-Step Disposal Methodology

This protocol provides actionable guidance for the safe containerization and disposal of the compound. All steps must be performed inside a certified chemical fume hood to mitigate inhalation risks[7][8].

Step 1: Waste Identification and Segregation

  • Action: Classify all unused product, reaction mixtures, and contaminated solvents containing 3-[4-(Difluoromethoxy)phenoxy]azetidine as "Halogenated Organic Waste"[2].

  • Causality: Halogenated solvents and solutes require specific waste processing facilities. Even trace amounts of this compound mixed into a non-halogenated carboy will legally convert the entire volume into halogenated waste, exponentially increasing institutional disposal costs and regulatory liability[2].

Step 2: Containerization

  • Action: Transfer the waste into a dedicated, chemically compatible container (e.g., an HDPE carboy or a PTFE-capped glass bottle). Ensure the container is "vapor tight" and "spill proof"[2].

  • Causality: Azetidines can be volatile and irritating to the respiratory tract (H335)[7]. Open containers allow fugitive emissions to escape into the laboratory environment, violating OSHA exposure standards.

Step 3: Labeling and Accumulation

  • Action: Attach a standardized Hazardous Waste tag immediately upon adding the first drop of waste. Write the full chemical name—"3-[4-(Difluoromethoxy)phenoxy]azetidine"—along with any carrier solvents. Do not use abbreviations or chemical formulas[2].

  • Causality: In the event of an emergency or spill, first responders rely entirely on explicit nomenclature to determine the appropriate chemical countermeasures.

Step 4: Decontamination of Empty Vessels

  • Action: Triple-rinse any empty primary reagent bottles with a compatible, volatile solvent (e.g., acetone or methanol). Collect all rinsate and deposit it directly into the Halogenated Organic Waste container[7].

  • Causality: The residual chemical film inside an "empty" bottle remains hazardous. Triple-rinsing ensures the vessel is analytically clean before it is defaced and disposed of as non-hazardous solid waste[7].

Step 5: Spill Response and Remediation

  • Action: In the event of a localized spill, immediately remove ignition sources[5]. Contain the liquid using an inert absorbent material such as vermiculite or a commercial chemical spill pad. Do not use combustible materials like sawdust[5][6]. Sweep up the saturated absorbent and place it into a sealed, labeled solid waste container for EHS pickup.

  • Causality: Vermiculite is chemically inert and will not react with the basic azetidine ring, whereas reactive absorbents could trigger an exothermic event.

References

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Azetidine." Chemos, 2025. [Link]

  • United States Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse. [Link]

  • ChemSrc. "2228553-59-9_3-[4-(Difluoromethoxy)phenoxy]azetidine." ChemSrc Database, 2025. [Link]

  • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois.[Link]

  • Code of Federal Regulations. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. [Link]

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Handling

Personal protective equipment for handling 3-[4-(Difluoromethoxy)phenoxy]azetidine

Comprehensive Handling and Safety Guide: 3-[4-(Difluoromethoxy)phenoxy]azetidine Hazard Assessment and Inferred Risk Profile The risk profile for 3-[4-(Difluoromethoxy)phenoxy]azetidine is inferred from its core structur...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling and Safety Guide: 3-[4-(Difluoromethoxy)phenoxy]azetidine

Hazard Assessment and Inferred Risk Profile

The risk profile for 3-[4-(Difluoromethoxy)phenoxy]azetidine is inferred from its core structural components: the strained azetidine ring and the difluoromethoxy-phenoxy group. Azetidine and its derivatives are known to be reactive and can cause irritation[1][2]. The four-membered ring possesses significant strain, making it susceptible to nucleophilic attack and potential ring-opening[3]. Similarly, related fluorinated aromatic compounds are documented to cause skin, eye, and respiratory irritation[4].

Based on these analogs, personnel should handle 3-[4-(Difluoromethoxy)phenoxy]azetidine as a substance with the potential to cause, at a minimum, the following:

Potential Hazard Anticipated Effect Rationale Based on Analogous Compounds
Skin Irritation/Corrosion May cause skin irritation, redness, or itching. Prolonged contact could lead to more severe effects.[5][6]Azetidine hydrochloride and other substituted azetidines are classified as skin irritants.[2][6]
Serious Eye Damage/Irritation May cause serious eye irritation. Direct contact could result in significant eye damage.[6]Data for 3-(3,4-Difluorophenoxy)azetidine hydrochloride and other analogs indicate a risk of serious eye irritation.[7]
Respiratory Tract Irritation Inhalation of dust or aerosols may cause respiratory irritation.[4][6]This is a common hazard for related azetidine and difluoromethoxy compounds.[4][6]
Skin Sensitization May cause an allergic skin reaction upon repeated exposure.3-(3,4-Difluorophenoxy)azetidine hydrochloride is noted to potentially cause allergic skin reactions.[7]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required, starting with engineering controls as the primary barrier. The causality behind each selection is to create a redundant system of protection against the anticipated hazards of irritation and potential sensitization.

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-[4-(Difluoromethoxy)phenoxy]azetidine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.

  • Causality: The fume hood provides the most critical layer of protection by containing potentially harmful vapors or aerosols, preventing inhalation, which is a primary route of exposure for irritant compounds.[4]

Personal Protective Equipment

The following PPE is mandatory when handling the compound. This equipment should be donned before entering the designated work area and removed before exiting.

Protection Type Recommended Equipment Rationale and Justification
Eye & Face Protection Chemical splash goggles and a face shield worn over them.Protects against splashes of liquids or fine powders, mitigating the risk of serious eye irritation, a known hazard for analogous compounds.[4][8]
Skin & Body Protection A fully-buttoned laboratory coat and closed-toe shoes.Prevents incidental skin contact from minor spills and splashes.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[9]Provides a direct barrier against skin contact. Check gloves for integrity before each use and remove them promptly and properly if contaminated.
Respiratory Protection Generally not required when using a fume hood.A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[4] Consult your institution's EHS office for respirator selection and fit-testing.

Operational Plan: A Step-by-Step Handling Workflow

This protocol is designed as a self-validating system to minimize exposure at every stage of handling.

Step 1: Preparation and Pre-Handling Safety Check
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is verified.

  • Assemble Materials: Place all necessary equipment (glassware, spatulas, solvents, waste containers) inside the fume hood before introducing the compound.

  • Locate Emergency Equipment: Confirm the clear accessibility of the safety shower and eyewash station.[10]

  • Don PPE: Put on all required PPE as detailed in Section 2.

Step 2: Compound Handling
  • Weighing: If the compound is a solid, carefully weigh it onto weighing paper or directly into a tared vessel within the fume hood to contain any dust.

  • Transfers: Conduct all transfers of the compound, whether solid or in solution, slowly and carefully to prevent splashing or aerosol generation.

  • Work Practice: Keep the fume hood sash at the lowest practical height. All work should be performed at least 6 inches inside the hood.

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment within the fume hood using a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste.[8]

  • Proper Doffing of PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, goggles, and lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit a Verify Fume Hood & Emergency Equipment b Assemble All Materials in Hood a->b c Don Full PPE b->c d Weigh & Transfer Compound Carefully c->d Begin Work e Decontaminate Surfaces & Equipment d->e Work Complete f Segregate & Seal All Waste e->f g Doff PPE Correctly f->g h Wash Hands Thoroughly g->h G A Waste Generated (Solid, Liquid, Contaminated PPE) B Is it contaminated with 3-[4-(Difluoromethoxy)phenoxy]azetidine? A->B C Segregate as Hazardous Chemical Waste B->C Yes G Follow Standard Lab Waste Procedures B->G No D Place in Dedicated, Labeled, Sealed Container C->D E Store in Designated Waste Accumulation Area D->E F Contact EHS for Scheduled Pickup/Disposal E->F

Caption: Decision workflow for the proper disposal of waste.

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